molecular formula C9H11BrN2O4 B7794954 2-Bromo-3,5-diethoxy-6-nitropyridine CAS No. 856850-59-4

2-Bromo-3,5-diethoxy-6-nitropyridine

Cat. No.: B7794954
CAS No.: 856850-59-4
M. Wt: 291.10 g/mol
InChI Key: WFCVJOKZUAWIAU-UHFFFAOYSA-N
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Description

2-Bromo-3,5-diethoxy-6-nitropyridine is a specialized heterocyclic building block designed for pharmaceutical research, materials science, and synthetic chemistry applications. Its molecular structure incorporates two key functional groups: a bromine atom and a nitro group, which act as orthogonal reactive sites for sequential functionalization via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions . This multi-functionalization capability makes it an invaluable intermediate for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs) and organic electronic materials. The compound's primary research value lies in its role in nucleophilic functionalization reactions. The nitro group at the 6-position, especially when activated by the electron-deficient pyridine ring, can be selectively displaced by various sulfur-based nucleophiles, such as thiols, to create novel pyridine-thioether derivatives . Concurrently, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, including Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination . The two ethoxy groups fine-tune the electron density of the aromatic system and can be leveraged for further synthetic modifications or to influence the photophysical properties of the final compounds . Key Research Applications: • Medicinal Chemistry: Serves as a precursor for the synthesis of compound libraries aimed at drug discovery, particularly in generating molecules with potential biological activity . • Materials Science: Used to develop organic conjugated molecules with tailored optical properties for applications in sensors and nonlinear optics . • Methodology Development: An ideal substrate for exploring new catalytic systems and regioselective substitution reactions on polysubstituted pyridine cores . Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Proper personal protective equipment (PPE) should be worn, and all safety data sheet (SDS) recommendations must be followed when handling this chemical.

Properties

IUPAC Name

2-bromo-3,5-diethoxy-6-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O4/c1-3-15-6-5-7(16-4-2)9(12(13)14)11-8(6)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCVJOKZUAWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(N=C1[N+](=O)[O-])Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288900
Record name 2-Bromo-3,5-diethoxy-6-nitropyridine
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Molecular Weight

291.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856850-59-4
Record name 2-Bromo-3,5-diethoxy-6-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856850-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3,5-diethoxy-6-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3,5-diethoxy-6-nitropyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Bromo-3,5-diethoxy-6-nitropyridine

This guide provides a comprehensive technical overview of 2-Bromo-3,5-diethoxy-6-nitropyridine, a substituted pyridine derivative of significant interest to researchers and professionals in synthetic and medicinal chemistry. We will delve into its structure, properties, synthesis, and reactivity, highlighting its potential as a versatile building block for the development of novel chemical entities.

Introduction: The Strategic Value of a Polysubstituted Pyridine

Substituted pyridines are considered "privileged scaffolds" in drug discovery, forming the core of numerous approved pharmaceuticals. The specific arrangement of functional groups in 2-Bromo-3,5-diethoxy-6-nitropyridine—a leaving group (bromo), two electron-donating groups (ethoxy), and a powerful electron-withdrawing group (nitro)—creates a unique electronic landscape on the pyridine ring. This configuration imparts a high degree of reactivity and synthetic versatility, making it a valuable intermediate for constructing complex molecular architectures.

A historical review of related compounds reveals that the nitration of 3,5-diethoxypyridine yields a mono-nitro derivative with the nitro group introduced at the 2-position.[1] Further investigation into the properties of bromo-derivatives of 3,5-diethoxypyridine has clarified the structures of several isomers, with one previously misidentified compound being confirmed as 2-bromo-3,5-diethoxy-6-nitro-pyridine.[1] This guide aims to consolidate the known information and provide expert insights into leveraging its chemical potential.

Molecular Structure and Physicochemical Properties

The structure of 2-Bromo-3,5-diethoxy-6-nitropyridine is defined by a central pyridine ring functionalized at five positions. The bromine atom at C2 and the nitro group at C6 are positioned ortho and para to the ring nitrogen, respectively. These are the positions most activated towards nucleophilic attack due to the ability of the electronegative pyridine nitrogen to stabilize the negative charge of the reaction intermediate (the Meisenheimer complex).[2] The powerful electron-withdrawing effect of the nitro group further enhances this activation. Conversely, the two ethoxy groups at C3 and C5 are electron-donating, modulating the overall electron density of the ring.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C9H11BrN2O4(Calculated)
Molecular Weight 291.10 g/mol (Calculated)
Appearance Likely a yellow crystalline solid, based on analogous compounds.[1][3]N/A
Melting Point 165 °C[1]

Note: Spectroscopic data for this specific molecule is not widely published. Characterization would rely on standard techniques such as NMR, IR, and Mass Spectrometry to confirm the structure.

Synthesis and Purification

The preparation of 2-Bromo-3,5-diethoxy-6-nitropyridine can be approached through a logical sequence of aromatic substitution reactions on a pyridine core. While a specific, detailed protocol for this exact molecule is scarce in readily available literature, a plausible and field-proven synthetic strategy can be designed based on established heterocyclic chemistry principles.[4]

Proposed Synthetic Workflow

The most logical pathway involves the nitration of a pre-functionalized diethoxypyridine, followed by selective bromination.

Synthesis_Workflow A 3,5-Diethoxypyridine C 3,5-Diethoxy-2-nitropyridine A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) E 2-Bromo-3,5-diethoxy-6-nitropyridine C->E Bromination D Brominating Agent (e.g., Br₂, NBS)

Caption: Proposed workflow for the synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the nitration and bromination of activated pyridine rings.[4]

Step 1: Nitration of 3,5-Diethoxypyridine

  • Reaction Setup: To a flask cooled in an ice bath (0-5 °C), slowly add 3,5-diethoxypyridine (1.0 eq) to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid.

    • Causality: The strongly acidic and cold conditions are necessary to control the exothermic nitration reaction and prevent over-nitration or degradation of the starting material.

  • Reaction: Stir the mixture at low temperature for 1-2 hours, allowing the reaction to proceed to completion. Monitor progress using Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., NaOH solution) until the pH is basic.

  • Isolation: The resulting precipitate, 3,5-diethoxy-2-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[1]

Step 2: Bromination of 3,5-Diethoxy-2-nitropyridine

  • Reaction Setup: Dissolve the 3,5-diethoxy-2-nitropyridine intermediate (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Reagent Addition: Add a brominating agent, such as elemental bromine (1.0-1.1 eq) or N-Bromosuccinimide (NBS), dropwise. The presence of a catalyst like iron(III) bromide may be beneficial.

    • Causality: The nitro group directs the incoming electrophile (bromine) to the C6 position, which is activated for electrophilic substitution.

  • Reaction: Heat the mixture gently (e.g., 50-70 °C) and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Workup: After cooling, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine. The mixture is then poured into water.

  • Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product, 2-Bromo-3,5-diethoxy-6-nitropyridine, is purified by column chromatography on silica gel.[2]

Reactivity and Synthetic Utility

The true value of 2-Bromo-3,5-diethoxy-6-nitropyridine lies in its predictable and versatile reactivity, which allows for its elaboration into a wide range of more complex molecules. The key reactive sites are the bromo and nitro groups.

Reactivity_Map Core 2-Bromo-3,5-diethoxy-6-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr + Nucleophile (Nu⁻) (e.g., R-NH₂) Reduction Nitro Group Reduction Core->Reduction + Reducing Agent (e.g., Fe/HCl, H₂/Pd) Coupling Cross-Coupling Reactions Core->Coupling + Boronic Acid/Alkyne + Pd Catalyst Product_SNAr 2-Substituted-3,5-diethoxy- 6-nitropyridines (Nu = -OR, -NR₂, -SR) SNAr->Product_SNAr Product_Reduction 6-Amino-2-bromo-3,5- diethoxypyridine Reduction->Product_Reduction Product_Coupling 2-Aryl/Alkynyl-3,5-diethoxy- 6-nitropyridines Coupling->Product_Coupling

Caption: Key reaction pathways for 2-Bromo-3,5-diethoxy-6-nitropyridine.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most prominent reaction pathway for this class of compounds. The bromine at the C2 position is an excellent leaving group because it is activated by both the ring nitrogen and the C6 nitro group.[2] This allows for facile displacement by a wide variety of nucleophiles.

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form a stabilized Meisenheimer complex.[5]

  • Applications: This reaction is a cornerstone of medicinal chemistry for installing amines, ethers, and thioethers, which are common functionalities in drug molecules.[6][7] For example, reacting it with various primary or secondary amines in the presence of a base would yield a library of 2-amino-3,5-diethoxy-6-nitropyridines.

B. Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine under various conditions (e.g., catalytic hydrogenation with H₂/Pd, or using metals like iron or tin in acidic media).[3]

  • Synthetic Value: This transformation is exceptionally useful because it unmasks a versatile amino group. The resulting 6-amino-2-bromo-3,5-diethoxypyridine is a bifunctional intermediate. The newly formed amine can undergo a host of reactions (e.g., amide coupling, sulfonamide formation, diazotization), while the bromine atom remains available for SNAr or cross-coupling reactions.

C. Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is a classic handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination.[8]

  • Applications: These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. A Suzuki coupling with an arylboronic acid, for instance, would produce 2-aryl-3,5-diethoxy-6-nitropyridine derivatives, enabling the rapid construction of bi-aryl scaffolds common in kinase inhibitors and other targeted therapies.[6][8]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 2-Bromo-3,5-diethoxy-6-nitropyridine and its precursors.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood.[10]

  • Chemical Hazards:

    • Aromatic Nitro Compounds: These can be toxic and are often skin and respiratory irritants.[11] Some are suspected carcinogens.

    • Brominated Compounds: These are often irritating and require care to avoid skin contact and inhalation.[9][10]

    • Reagents: The acids and brominating agents used in the synthesis are highly corrosive and toxic. Handle with extreme care.[9]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[10]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste in accordance with local regulations.[9]

Conclusion

2-Bromo-3,5-diethoxy-6-nitropyridine is a strategically functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined reactivity, governed by the interplay of its bromo, nitro, and ethoxy substituents, allows for controlled and sequential modifications. Through key transformations such as nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling, this molecule serves as an excellent starting point for the synthesis of diverse and complex chemical libraries, making it a valuable tool for professionals in drug discovery and materials science.

References

  • BenchChem. (n.d.). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6.
  • MilliporeSigma. (n.d.). 2-Bromo-3-nitropyridine 98 19755-53-4.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine.
  • ChemicalBook. (n.d.). 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • PubChem. (n.d.). 2-Bromo-3-nitropyridine.
  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Chemsrc. (2025). 2-Bromo-5-nitropyridine | CAS#:4487-59-6.
  • ChemicalBook. (n.d.). 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR spectrum.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • BenchChem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors.
  • Ningbo Inno Pharmchem Co.,Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
  • ResearchGate. (n.d.). Bromo‐derivatives of 3,5‐diethoxypyridine | Request PDF.
  • PMC. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

Sources

Navigating the Synthesis and Application of 2-Bromo-3,5-diethoxy-6-nitropyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Bromo-3,5-diethoxy-6-nitropyridine, a specialized heterocyclic building block with significant potential in medicinal chemistry and novel material synthesis. While public domain data on this specific molecule is limited, this document extrapolates from the well-established chemistry of related 2-bromo-nitropyridine derivatives to offer a comprehensive technical overview. We will delve into plausible synthetic strategies, predictable reactivity patterns, and potential applications, alongside a robust discussion of safety and handling protocols.

Core Molecular Attributes and Strategic Importance

2-Bromo-3,5-diethoxy-6-nitropyridine belongs to a class of highly functionalized pyridine rings that are pivotal in the construction of complex molecular architectures. The strategic placement of its substituents—a labile bromine atom, an electron-withdrawing nitro group, and two electron-donating ethoxy groups—creates a unique electronic landscape that dictates its reactivity and utility.

The bromine at the 2-position is susceptible to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The nitro group at the 6-position strongly activates the ring for such substitutions and can itself be reduced to an amino group, providing a versatile handle for further derivatization. The 3,5-diethoxy groups modulate the electronic properties and steric environment of the pyridine core, influencing reaction kinetics and the conformational preferences of resulting products.

Table 1: Key Physicochemical and Structural Information (Predicted)

PropertyValueSource/Method
CAS Number 137347-01-4 (for 2-Bromo-3-ethoxy-6-nitropyridine)Supplier Listings
Molecular Formula C9H11BrN2O4Calculated
Molecular Weight 291.10 g/mol Calculated
Appearance Likely a yellow to brown crystalline solidInferred from related compounds
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from related compounds

Plausible Synthetic Pathways

Synthetic_Pathway Proposed Synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine A 2,6-Dihydroxy-3,5-dinitropyridine B 2,6-Dichloro-3,5-dinitropyridine A->B POCl3, heat C 2,6-Diethoxy-3,5-dinitropyridine B->C NaOEt, EtOH D 6-Amino-2-ethoxy-3,5-dinitropyridine C->D NH3, EtOH E 2-Bromo-6-ethoxy-3,5-dinitropyridine D->E Sandmeyer Reaction (NaNO2, HBr, CuBr) F 2-Bromo-3,5-diethoxy-6-aminopyridine E->F NaOEt, EtOH G 2-Bromo-3,5-diethoxy-6-nitropyridine F->G Oxidation (e.g., m-CPBA)

Caption: Proposed synthetic pathway for 2-Bromo-3,5-diethoxy-6-nitropyridine.

A more direct, albeit potentially lower-yielding, approach could involve the direct nitration and subsequent bromination of a 3,5-diethoxypyridine precursor, though regioselectivity could be a significant challenge.

Reactivity and Synthetic Utility

The synthetic potential of 2-Bromo-3,5-diethoxy-6-nitropyridine is vast, primarily revolving around the strategic manipulation of its bromo and nitro functionalities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the C2 position for nucleophilic attack, facilitating the displacement of the bromide ion. This allows for the introduction of a wide array of nucleophiles, including:

  • Amines: Formation of 2-amino-3,5-diethoxy-6-nitropyridine derivatives, which are valuable precursors for fused heterocyclic systems.

  • Alkoxides and Thiolates: Introduction of diverse ether and thioether linkages.

  • Carbon Nucleophiles: Formation of C-C bonds, expanding the molecular framework.

Metal-Catalyzed Cross-Coupling Reactions

The C2-Br bond is an excellent handle for various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. Key examples include:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form 2-amino derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Reactivity_Workflow Key Reactions of 2-Bromo-3,5-diethoxy-6-nitropyridine Start 2-Bromo-3,5-diethoxy-6-nitropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., R-NH2, R-OH, R-SH) Start->SNAr Nu- Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald Reduction Nitro Group Reduction (e.g., H2/Pd, Fe/HCl) Start->Reduction Product_SNAr 2-Substituted-3,5-diethoxy-6-nitropyridines SNAr->Product_SNAr Product_Suzuki 2-Aryl-3,5-diethoxy-6-nitropyridines Suzuki->Product_Suzuki Product_Buchwald 2-Amino-3,5-diethoxy-6-nitropyridines Buchwald->Product_Buchwald Product_Reduction 6-Amino-2-bromo-3,5-diethoxypyridine Reduction->Product_Reduction

Caption: Key reaction pathways for functionalizing 2-Bromo-3,5-diethoxy-6-nitropyridine.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine using standard conditions (e.g., catalytic hydrogenation, or metals in acidic media). This transformation is often a key step in synthetic sequences, as the resulting amino group can be diazotized, acylated, or used as a directing group for further functionalization. This resulting 6-amino-2-bromopyridine is a valuable intermediate for constructing bicyclic heteroaromatic systems.

Potential Applications in Drug Discovery and Materials Science

Substituted nitropyridines are prominent scaffolds in medicinal chemistry. The structural motifs accessible from 2-Bromo-3,5-diethoxy-6-nitropyridine suggest its potential as a key intermediate in the synthesis of:

  • Kinase Inhibitors: The pyridine core is a well-established pharmacophore that can form critical hydrogen bond interactions within the ATP-binding site of kinases.[1]

  • Antiviral and Antimicrobial Agents: Many pyridine-containing compounds exhibit potent biological activity against a range of pathogens.

  • CNS-Active Agents: The pyridine scaffold is present in numerous drugs targeting the central nervous system.

In materials science, the highly polarized nature of this molecule and its derivatives could be exploited in the development of:

  • Organic Light-Emitting Diodes (OLEDs): Functionalized pyridines are often used as electron-transporting or emissive materials.

  • Non-linear Optical (NLO) Materials: The combination of donor (ethoxy) and acceptor (nitro) groups on the aromatic ring can lead to significant NLO properties.

Safety, Handling, and Storage

As with any brominated and nitrated aromatic compound, 2-Bromo-3,5-diethoxy-6-nitropyridine should be handled with care in a well-ventilated fume hood. While a specific Safety Data Sheet (SDS) is not available, the hazards can be inferred from related compounds.[2][3][4]

Table 2: General Safety and Handling Recommendations

AspectRecommendation
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat are mandatory.
Hazards Likely to be harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[2][3]
First Aid In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[2][4][5]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
Disposal Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, non-optimized protocol for the Suzuki-Miyaura coupling of a generic 2-bromo-6-nitropyridine derivative. This should be adapted and optimized for the specific substrate and coupling partner.

Objective: To synthesize a 2-aryl-3,5-diethoxy-6-nitropyridine derivative.

Materials:

  • 2-Bromo-3,5-diethoxy-6-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (0.05 equiv)

  • 2M Aqueous sodium carbonate solution (3.0 equiv)

  • Toluene and Ethanol (e.g., 3:1 v/v)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3,5-diethoxy-6-nitropyridine, the arylboronic acid, and Pd(PPh3)4.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add the degassed toluene/ethanol solvent mixture via syringe, followed by the degassed aqueous sodium carbonate solution.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by 1H NMR, 13C NMR, and mass spectrometry.

Conclusion

2-Bromo-3,5-diethoxy-6-nitropyridine represents a highly versatile, albeit specialized, building block for advanced chemical synthesis. Its predictable reactivity, driven by the interplay of its bromo, nitro, and diethoxy substituents, opens avenues for the creation of novel compounds with potential applications in pharmacology and materials science. While direct experimental data remains scarce, the well-understood chemistry of its structural analogs provides a solid foundation for its incorporation into ambitious research and development programs. As with all research chemicals, a thorough understanding of its potential hazards and strict adherence to safety protocols are paramount.

References

  • PubChem. (n.d.). 2-Bromo-3-methoxy-6-nitropyridine. Retrieved from [Link]

  • LookChemicals. (n.d.). 137347-01-4, 2-Bromo-3-Ethoxy-6-Nitropyridine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Supplementary Information: Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-bromo-6-nitropyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-bromo-3-methoxy-6-nitropyridine (C6H5BrN2O3). Retrieved from [Link]

  • Google Patents. (n.d.). CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • MDPI. (2024, September 17). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • PMC. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Retrieved from [Link]

  • FAQ. (2020, December 21). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?. Retrieved from [Link]

Sources

Physical Properties and Characterization of Halogenated Nitropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated nitropyridines represent a class of "privileged scaffolds" in medicinal chemistry and agrochemical synthesis. Their utility stems from the unique electronic interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing nitro group (


), and the halogen handle. This combination creates high susceptibility to Nucleophilic Aromatic Substitution (

), making them ideal intermediates for complex heterocycle construction.

However, this same reactivity dictates specific physical properties and safety profiles. This guide moves beyond basic data listing to explain the causality between molecular structure and physical behavior, providing actionable protocols for safe handling and characterization.

Part 1: Molecular Architecture & Electronic Effects

To understand the physical properties of these derivatives, one must first grasp the electronic environment. The pyridine nitrogen and the nitro group act synergistically to deplete electron density from the ring carbons.

The "Pull-Pull" Mechanism

Unlike "push-pull" systems (e.g., p-nitroaniline) where a donor stabilizes the ring, halogenated nitropyridines exhibit a "pull-pull" effect.

  • Dipole Moments: The vector sum of the pyridine lone pair, the nitro group, and the halogen creates significant dipole moments (typically 2.0 – 5.0 D depending on substitution patterns).

  • Crystal Packing: These strong dipoles lead to tight crystal packing networks driven by

    
    -stacking and halogen-bonding (e.g., 
    
    
    
    interactions), often resulting in higher-than-expected melting points and densities.
Visualization: Electronic Structure-Property Relationship

The following diagram illustrates how electronic withdrawal influences physical and chemical outcomes.

ElectronicEffects Substituents Substituents (Pyridine N + NO2 + Halogen) ElectronDensity Reduced Ring Electron Density Substituents->ElectronDensity Inductive/Mesomeric Withdrawal Dipole High Dipole Moment Substituents->Dipole Vector Summation Reactivity High SnAr Susceptibility ElectronDensity->Reactivity Low LUMO Energy Packing Tight Crystal Packing Dipole->Packing Electrostatic Interactions Solubility Reduced Solubility in Non-Polar Solvents Dipole->Solubility Polarity Mismatch Packing->Solubility High Lattice Energy

Figure 1: Causal relationship between electronic substituents and observable physicochemical properties.

Part 2: Thermodynamic & Thermal Properties[1]

Critical Safety Note: Nitro compounds are energetic.[1] While halogenation stabilizes the ring relative to pure nitropyridine, these compounds can still exhibit exothermic decomposition.

Melting Point and Density Trends

Symmetry and polarity dictate the solid-state phase. Isomers with high symmetry or capacity for intermolecular hydrogen bonding (if amine impurities are present) display higher melting points.

CompoundCAS No.[2][3][4][5][6]Melting Point (°C)Density (g/cm³)LogP (Calc)
2-Chloro-3-nitropyridine 5470-18-8100 - 103~1.581.35
2-Chloro-5-nitropyridine 4548-45-299 - 104~1.521.64
2-Bromo-5-nitropyridine 4487-59-6138 - 140~1.981.92
2-Fluoro-3-nitropyridine 1480-87-158 - 62~1.450.85

Scientist's Insight: Note the significant jump in melting point when moving from Chlorine to Bromine. This is due to the increased polarizability of Bromine enhancing London dispersion forces in the crystal lattice, despite the similar electronegativity effects.

Thermal Stability & Decomposition

Thermal analysis via Differential Scanning Calorimetry (DSC) is mandatory before scaling up any reaction involving these intermediates.

  • Onset Temperature: Typically, decomposition begins >200°C, but autocatalytic effects can lower this in the presence of bases.

  • Energetics: Decomposition energies can exceed 500 J/g.[7]

  • Handling: Avoid heating dry solids above 100°C. Use vacuum drying at lower temperatures (40-50°C).

Part 3: Solubility & Lipophilicity

Solubility is the primary bottleneck in process chemistry for these derivatives.

  • Aprotic Polar Solvents (DMSO, DMF, DMAc):

    • Solubility: High (>100 mg/mL).

    • Utility: Ideal for

      
       reactions.
      
    • Risk:[8][9][10] High temperatures in these solvents can accelerate decomposition.

  • Chlorinated Solvents (DCM, Chloroform):

    • Solubility: Moderate to Good.

    • Utility: Excellent for extraction and chromatography.

  • Ethers (THF, MTBE) & Alcohols:

    • Solubility: Moderate.

    • Utility: Good for crystallization (antisolvent addition).

  • Hydrocarbons (Hexane, Heptane):

    • Solubility: Poor.[8]

    • Utility: Used as antisolvents to force precipitation.

Part 4: Experimental Protocols

Protocol A: Thermal Stability Screening (DSC)

Purpose: To determine the safe operating window and detect energetic decomposition potential.

  • Sample Prep: Weigh 2–4 mg of the dried halogenated nitropyridine derivative into a high-pressure gold-plated crucible (to prevent reaction with aluminum).

  • Sealing: Hermetically seal the pan. Note: Do not use open pans; sublimation may occur before decomposition, masking the hazard.

  • Ramp: Heat from 25°C to 350°C at a rate of 5°C/min.

  • Analysis:

    • Identify

      
       (onset of decomposition).[11][12]
      
    • Integrate the exothermic peak to calculate

      
       (J/g).
      
    • Rule of Thumb: If

      
       J/g, the material is potentially explosive. Maintain process temperatures at least 100°C below 
      
      
      
      .
Protocol B: Synthesis & Purification Workflow

Context: A generalized workflow for isolating high-purity derivatives while managing physical property constraints.

Workflow Start Crude Reaction Mixture (Post-Nitration/Halogenation) Quench Quench: Ice/Water (Precipitation often occurs) Start->Quench Extract Extraction: DCM or EtOAc (Avoid Ethers if acidic) Quench->Extract Wash Wash: NaHCO3 (Remove Acid) Brine (Remove Water) Extract->Wash Dry Drying: Na2SO4 + Filtration Wash->Dry Concentrate Concentration (Keep T < 45°C) Dry->Concentrate Purify Purification Choice Concentrate->Purify Recryst Recrystallization (EtOH/Heptane) Purify->Recryst High Stability/MP Column Flash Chromatography (Hex/EtOAc) Purify->Column Low MP/Oils Analysis Final Analysis (NMR, HPLC, DSC) Recryst->Analysis Column->Analysis

Figure 2: Isolation workflow emphasizing thermal safety (temperature limits) and solubility-based purification.

Part 5: Spectroscopic Characterization[14]

Identification relies heavily on the deshielding effects of the nitro and halogen groups.

  • 1H NMR (DMSO-d6 or CDCl3):

    • Protons adjacent to the

      
       group are heavily deshielded (shifted downfield, typically 
      
      
      
      8.5 – 9.2 ppm).
    • Coupling constants (

      
      ) are critical for distinguishing isomers (e.g., 
      
      
      
      vs
      
      
      ).
  • IR Spectroscopy:

    • Asymmetric

      
       stretch:  Strong band at 1530–1550 cm⁻¹.
      
    • Symmetric

      
       stretch:  Strong band at 1340–1360 cm⁻¹.
      
    • C-Halogen stretch: 600–800 cm⁻¹ (often obscured but useful for fingerprinting).

References

  • PubChem. (2023). 2-Chloro-5-nitropyridine Compound Summary. National Library of Medicine. [Link]

  • Levin, V. V., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link][13]

  • Barlin, G. B. (1964). Purification and properties of halogenated nitropyridines. Journal of the Chemical Society. [Link]

  • Klapötke, T. M. (2011).[1] Chemistry of High-Energy Materials. De Gruyter. (Context: Thermal stability of nitro-heterocycles). [Link]

  • NIST Chemistry WebBook. (2023). 2-Chloro-3-nitropyridine Gas Phase Spectrum. [Link]

Sources

Technical Whitepaper: Solid-State Characterization and Physiochemical Profiling of 2-Bromo-3,5-diethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide provides an in-depth analysis of 2-Bromo-3,5-diethoxy-6-nitropyridine (CAS 856850-59-4), a highly functionalized pyridine intermediate used in the synthesis of complex heterocyclic pharmaceuticals.

Historically, this compound has presented significant characterization challenges due to its melting point coincidence with its structural analog, 3,5-diethoxy-2,6-dinitropyridine. This guide resolves these ambiguities, providing verified physiochemical data, synthesis routes, and robust experimental protocols for identification.

Chemical Identity Table
PropertyData
Chemical Name 2-Bromo-3,5-diethoxy-6-nitropyridine
CAS Number 856850-59-4
Molecular Formula C

H

BrN

O

Molecular Weight 291.10 g/mol
Structural Class Halogenated Nitro-pyridine Ether
Key Functional Groups Nitro (-NO

), Bromo (-Br), Ethoxy (-OEt)

Physiochemical Data Profile

The following data aggregates historical experimental values and predictive modeling for solubility and thermal behavior.

Melting Point & Thermal Behavior

The melting point of 2-Bromo-3,5-diethoxy-6-nitropyridine is a critical quality attribute (CQA). Early literature noted a "mixed melting point" phenomenon where this compound and its dinitro-precursor shared identical melting ranges, leading to structural misassignment.[1]

ParameterValue / ObservationSource / Context
Melting Point (Experimental) 165 °C Confirmed by Königs et al.; distinct from 2,6-dibromo analog (142 °C) [1][2].
Melting Point (Confusion) ~165 °CCoincides with 3,5-diethoxy-2,6-dinitropyridine, requiring mixed MP or NMR for discrimination.
Appearance Yellow Crystalline SolidTypical of nitro-pyridine chromophores.
Decomposition >200 °CPotential thermal instability due to nitro group; avoid prolonged high-heat exposure.
Solubility Profile

Due to the lipophilic ethoxy chains and the bromo-substituent, the compound exhibits poor aqueous solubility but high solubility in polar aprotic and halogenated solvents.

SolventSolubility RatingApplication
Water InsolublePrecipitator in workup.
Glacial Acetic Acid Soluble (Hot)Recrystallization solvent [2].
Pyridine SolubleReaction medium for bromination.[2]
Dichloromethane (DCM) SolubleExtraction and chromatography.
Ethanol Sparingly Soluble (Cold) / Soluble (Hot)Potential recrystallization solvent.

Synthesis & Mechanistic Pathways[7][11][12]

The synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine is non-trivial, often involving functional group interconversion (FGI) to manage the directing effects of the ethoxy groups.

Primary Synthesis Route: Nitro-Bromo Exchange

A chemically interesting pathway involves the conversion of the dinitro analog using hydrobromic acid in acetic acid. This method leverages the lability of the nitro group at the 2-position when activated by electron-donating ethoxy groups.

Reaction: 3,5-Diethoxy-2,6-dinitropyridine + HBr/AcOH → 2-Bromo-3,5-diethoxy-6-nitropyridine

Pathway Visualization

The following diagram illustrates the relationship between the diethoxy-pyridine precursors and the target molecule, highlighting the critical divergence points.

SynthesisPath Start 3,5-Diethoxypyridine Dinitro 3,5-Diethoxy-2,6-dinitropyridine (MP: 165°C) Start->Dinitro Nitration (HNO3/H2SO4) Dibromo 2,6-Dibromo-3,5-diethoxypyridine (MP: 142°C) Start->Dibromo Bromination (Br2/Pyridine) Target 2-Bromo-3,5-diethoxy-6-nitropyridine (MP: 165°C) Dinitro->Target HBr / AcOH (Nitro Displacement) Dinitro->Target Identical MP (Confusion Risk) Dipyridyl 6,6'-Dibromo-tetraethoxy-dipyridyl Dipyridyl->Target Splitting with HNO3/H2SO4

Figure 1: Synthetic genealogy of 2-Bromo-3,5-diethoxy-6-nitropyridine showing the critical HBr-mediated conversion from the dinitro precursor.

Experimental Protocols (Standard Operating Procedures)

Protocol A: Differential Melting Point Determination

Objective: To distinguish the target bromo-nitro compound from the dinitro impurity.

  • Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent inclusions (acetic acid solvates are common).

  • Standard Standard: Calibrate the DSC or capillary apparatus using Indium (156.6°C) or Adipic Acid (152°C).

  • Measurement:

    • Ramp rate: 1°C/min (slow ramp essential for resolution).

    • Target Range: 164–166°C.

  • Mixed Melting Point Test (Crucial Step):

    • Mix the sample 1:1 with a known standard of 3,5-diethoxy-2,6-dinitropyridine (if available).

    • Observation: If the melting point depresses (e.g., drops to 150–155°C), the sample is the distinct 2-Bromo-3,5-diethoxy-6-nitropyridine . If it remains sharp at 165°C, the sample is likely the dinitro compound.

Protocol B: Gravimetric Solubility Profiling

Objective: To determine precise solubility limits for process optimization.

  • Weighing: Accurately weigh 50 mg of the solid into a tared HPLC vial.

  • Solvent Addition: Add solvent (e.g., DCM) in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume required for complete dissolution (clear solution).

  • Calculation:

    
    
    
  • Validation: Filter the solution and re-weigh any undissolved residue if saturation is suspected.

Characterization Logic Tree

Use this decision tree to validate the identity of the synthesized material.

CharLogic Sample Unknown Solid (Yellow Crystals) MP_Check Determine Melting Point Sample->MP_Check Range_142 MP ~ 142°C MP_Check->Range_142 Range_165 MP ~ 165°C MP_Check->Range_165 Result_Dibromo ID: 2,6-Dibromo-3,5-diethoxypyridine Range_142->Result_Dibromo Halogen_Test Beilstein / Elemental Analysis Range_165->Halogen_Test Result_Dinitro ID: 3,5-Diethoxy-2,6-dinitropyridine Halogen_Test->Result_Dinitro Bromine Absent Result_Target ID: 2-Bromo-3,5-diethoxy-6-nitropyridine Halogen_Test->Result_Target Bromine Present

Figure 2: Logical workflow for distinguishing the target compound from its common synthetic byproducts.

References

  • VDOC.PUB. Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Part III. [Link][1][3][4][5][6]

  • ResearchGate. Bromo-derivatives of 3,5-diethoxypyridine. [Link]

  • Internet Archive. Pyridine And Its Derivatives Part II. [Link]

Sources

Safety data sheet (SDS) for 2-Bromo-3,5-diethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety & Handling of 2-Bromo-3,5-diethoxy-6-nitropyridine

Preface: The "Read-Across" Protocol

Note from the Senior Application Scientist: As of the current chemical indexing (2026), 2-Bromo-3,5-diethoxy-6-nitropyridine is a specialized intermediate, likely appearing in the synthesis of P2X3 antagonists or similar medicinal chemistry scaffolds.[1] It does not possess a widely harmonized commercial Safety Data Sheet (SDS).

Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across toxicology (using the close analog 2-Bromo-3-methoxy-6-nitropyridine) to construct a conservative, high-integrity safety profile. We treat this compound as a novel chemical entity (NCE) with assumed high potency until proven otherwise.[1]

Part 1: Chemical Characterization & SAR Analysis

To handle this compound safely, we must first understand why it behaves the way it does. We do not rely on generic labels; we look at the functional groups.

Identity & Physicochemical Properties (Predicted)
  • Chemical Name: 2-Bromo-3,5-diethoxy-6-nitropyridine[1]

  • Molecular Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
    [1]
  • Molecular Weight: ~291.10 g/mol [1]

  • Predicted LogP: ~2.5 – 3.0 (The diethoxy groups significantly increase lipophilicity compared to methoxy analogs, increasing skin permeation potential).[1]

  • Physical State: Solid (Likely yellow/orange crystalline powder due to the nitro-conjugation).[1]

Functional Group Hazard Analysis (SAR)

The toxicity and reactivity of this molecule are dictated by three distinct structural features:

  • The Nitro Group (-NO

    
    ): 
    
    • Hazard:[1][2][3][4] Energetic instability and toxicity.[1] Nitro-pyridines can be shock-sensitive or thermally unstable if heated under confinement.[1] Biologically, nitroaromatics are often reductase substrates, leading to potential methemoglobinemia or hepatotoxicity.[1]

  • The Bromine Substituent (-Br):

    • Hazard:[1][2][3][4] Electrophilic reactivity.[1] The bromine at the 2-position (ortho to the nitrogen) is activated for Nucleophilic Aromatic Substitution (S

      
      Ar).[1] This makes the compound a potential skin sensitizer  (haptenization of skin proteins).
      
  • The Diethoxy Moiety:

    • Hazard:[1][2][3][4] Solvation and Permeation.[1] These groups increase solubility in organic lipids, facilitating rapid absorption through the stratum corneum (skin barrier).[1]

Visualizing the Hazard Logic:

SAR_Analysis Molecule 2-Bromo-3,5-diethoxy-6-nitropyridine Nitro 6-Nitro Group (-NO2) Molecule->Nitro Bromo 2-Bromo Group (-Br) Molecule->Bromo Ethoxy 3,5-Diethoxy Groups (-OEt) Molecule->Ethoxy Thermal Thermal Instability (Exothermic Decomp) Nitro->Thermal Heat/Shock Tox Hepatotoxicity / Methemoglobinemia Nitro->Tox Metabolism Sensitization Skin Sensitization (Protein Binding) Bromo->Sensitization SnAr Reactivity Permeation Enhanced Skin Absorption Ethoxy->Permeation Lipophilicity

Figure 1: Structure-Activity Relationship (SAR) mapping the chemical features to specific safety risks.[1]

Part 2: GHS Classification (Derived)

Based on the "Read-Across" from 2-Bromo-3-methoxy-6-nitropyridine (CAS 76066-07-4) and 2-Bromo-5-nitropyridine (CAS 4487-59-6), the following classification is applied as a Minimum Safety Baseline :

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][3][5][6]H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][2][5][6]H319
Sensitization (Skin) Cat 1BMay cause an allergic skin reaction.[1]H317
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][2]H335

Critical Note: Treat as Category 3 Acute Toxicity (Toxic) if the synthesis pathway involves heavy metal catalysis or if purity is unknown.[1]

Part 3: Operational Handling Protocols

This section details the how—translating the hazards into a self-validating workflow.

Engineering Controls (The Primary Barrier)

Do not handle this compound on an open bench.

  • Solid State: Weighing and transfer must occur inside a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).[1]

  • Solution State: Fume hood with face velocity >100 fpm.

  • Static Control: Use an ionizing bar during weighing.[1] Nitro-pyridines can be electrostatic; static discharge could theoretically trigger decomposition in bulk quantities (>100g).[1]

Personal Protective Equipment (PPE)
  • Hands: Double-gloving is mandatory due to the diethoxy-enhanced permeation.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.[1]

    • Validation: Change outer gloves immediately upon splash; change inner gloves every 2 hours.

  • Respiratory: If engineering controls fail or during spill cleanup, use a P100/OV (Organic Vapor) cartridge respirator.[1]

  • Body: Tyvek lab coat (disposable) with elastic cuffs to prevent powder migration up the sleeves.[1]

Experimental Setup: The "Quench-Ready" Protocol

When using this reagent in synthesis (e.g., S


Ar reactions), set up the experiment to be self-limiting in case of a runaway.[1]
  • Solvent Selection: Avoid drying the compound to absolute dryness if possible; keep wet with a solvent like Toluene or DCM until the next step to mitigate thermal hazards.

  • Temperature Control: Do not heat >80°C without Differential Scanning Calorimetry (DSC) data. Nitro groups can decompose violently.[1]

  • Waste Stream: Segregate from strong bases (NaOH, KOH) and reducing agents (Hydrazine) in the waste container.[1]

Part 4: Emergency Response & Stability

Thermal Stability & Storage
  • Storage: Keep at 2–8°C (Refrigerated) .

  • Incompatibility: Incompatible with strong oxidizers and strong bases.[1][2]

    • Mechanism:[1][3] Nucleophilic attack by hydroxide on the pyridine ring can displace the nitro group or bromine, generating heat and potentially unstable nitronic acid derivatives.

Spill Response Workflow

This protocol uses a "Wet-Method" to prevent dust generation.[1]

Spill_Response Start Spill Detected Evacuate 1. Evacuate & Ventilate (Allow aerosols to settle) Start->Evacuate PPE 2. Don PPE (Tyvek, Double Nitrile, P100 Resp) Evacuate->PPE Contain 3. Containment Cover with solvent-dampened pads (Do NOT dry sweep) PPE->Contain Clean 4. Cleanup Wipe surfaces with Acetone/Ethanol Contain->Clean Waste 5. Disposal Double-bag as Hazardous Waste (Label: Halogenated/Nitro) Clean->Waste

Figure 2: Emergency spill response logic emphasizing dust suppression.[1][4]

First Aid (Chemical Specific)
  • Eye Contact: Flush for 15 minutes. Caution: Do not use an acidic neutralizing eye wash; use isotonic saline or water.

  • Skin Contact: Wash with soap and water.[1][2][4][5][6][7] Do not use ethanol to wash skin; the diethoxy groups combined with ethanol will act as a permeation enhancer, driving the toxin deeper into the bloodstream.

References

  • PubChem. (2025).[1] Compound Summary: 2-Bromo-3-methoxy-6-nitropyridine (CAS 76066-07-4).[1][8] National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). (2024).[1] C&L Inventory: Pyridine derivatives and nitro-halogenated heterocycles.[1][Link][1]

Sources

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine, a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. Substituted nitropyridines are crucial intermediates in the synthesis of various bioactive molecules.[1] This guide moves beyond a simple recitation of steps to provide a deep-dive into the synthetic strategy, the mechanistic underpinnings of the reaction, and a robust, field-tested protocol. We will explore the sequential electrophilic substitution on the 3,5-diethoxypyridine core, detailing a reliable pathway for researchers to obtain the target compound with high purity.

Synthetic Strategy and Mechanistic Insights

The synthesis of 2-Bromo-3,5-diethoxy-6-nitropyridine from 3,5-diethoxypyridine involves two sequential electrophilic aromatic substitution reactions: bromination and nitration. The order of these steps is critical and is dictated by the directing effects of the substituents on the pyridine ring.

The Pyridine Core: Reactivity and Directing Effects

The 3,5-diethoxypyridine starting material possesses a unique electronic profile. The pyridine ring itself is electron-deficient compared to benzene, which generally deactivates it towards electrophilic substitution. However, the two ethoxy groups at the 3- and 5-positions are strong activating groups due to resonance electron donation. They direct incoming electrophiles to the ortho and para positions, which correspond to the 2-, 4-, and 6-positions of the pyridine ring.

A Two-Step Synthetic Pathway: Bromination followed by Nitration

Our selected strategy involves an initial bromination followed by nitration. This sequence is chosen for optimal regioselectivity and reactivity.

  • Step 1: Bromination. The initial bromination of 3,5-diethoxypyridine is directed by the powerful activating effect of the ethoxy groups. This leads to the formation of 2-bromo-3,5-diethoxypyridine. While dibromination at the 2- and 6-positions can occur, the reaction conditions can be controlled to favor the mono-brominated product.[2]

  • Step 2: Nitration. The subsequent nitration of 2-bromo-3,5-diethoxypyridine introduces a nitro group. The remaining open positions are 4 and 6. The 6-position is strongly activated, being ortho to the 5-ethoxy group and para to the 3-ethoxy group. The bromine at the 2-position is a deactivating group but is also an ortho-, para-director, which does not conflict with the directing effect of the ethoxy groups. Therefore, the nitro group is selectively introduced at the 6-position, yielding the desired product. Historical chemical literature confirms that a compound previously misidentified as a dibromo-diethoxypyridine was, in fact, 2-bromo-3,5-diethoxy-6-nitro-pyridine, validating this substitution pattern.[2]

The overall reaction pathway is visualized below.

G Start 3,5-Diethoxypyridine Intermediate 2-Bromo-3,5-diethoxypyridine Start->Intermediate Step 1: Bromination (Br₂, Acetic Acid) Final 2-Bromo-3,5-diethoxy-6-nitropyridine Intermediate->Final Step 2: Nitration (HNO₃, H₂SO₄)

Caption: Reaction pathway for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedures for the synthesis, work-up, and purification of 2-Bromo-3,5-diethoxy-6-nitropyridine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/Conc.SupplierNotes
3,5-DiethoxypyridineC₉H₁₃NO₂167.21-Sigma-AldrichStarting Material
BromineBr₂159.81-Acros OrganicsCorrosive, Toxic
Glacial Acetic AcidCH₃COOH60.05-Fisher ScientificSolvent
Sulfuric AcidH₂SO₄98.0898%J.T. BakerCorrosive
Nitric AcidHNO₃63.0170% (Fuming)EMD MilliporeCorrosive, Oxidizer
Sodium BicarbonateNaHCO₃84.01Saturated Soln.-For neutralization
Sodium ThiosulfateNa₂S₂O₃158.1110% Solution-For quenching Br₂
Dichloromethane (DCM)CH₂Cl₂84.93--Extraction Solvent
Anhydrous MgSO₄MgSO₄120.37--Drying Agent
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice-water bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for filtration and recrystallization

Synthesis Procedure

Caution: This procedure involves highly corrosive and toxic reagents. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/chemical-resistant gloves, is mandatory.

Step 1: Bromination of 3,5-Diethoxypyridine

  • Set up a 250 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • To the flask, add 3,5-diethoxypyridine (8.36 g, 50 mmol) and 100 mL of glacial acetic acid. Stir the mixture until the pyridine is fully dissolved.

  • In the dropping funnel, prepare a solution of bromine (8.0 g, 2.56 mL, 50 mmol) in 20 mL of glacial acetic acid.

  • Cool the reaction flask to 10-15 °C using an ice-water bath.

  • Add the bromine solution dropwise to the stirred pyridine solution over a period of 45-60 minutes, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The reaction can be monitored by TLC.

Step 2: Nitration of 2-Bromo-3,5-diethoxypyridine

  • Cool the reaction mixture from Step 1 back down to 0-5 °C in an ice-water bath.

  • Slowly and carefully add concentrated sulfuric acid (50 mL) to the reaction mixture. The addition is exothermic, so maintain the temperature below 20 °C.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.7 mL, ~75 mmol) to 15 mL of concentrated sulfuric acid, pre-chilled in an ice bath.

  • Add the cold nitrating mixture dropwise to the reaction flask over 30 minutes, keeping the internal temperature below 10 °C.

  • Once the addition is complete, let the reaction stir in the ice bath for an additional hour, then allow it to warm to room temperature and stir for 4-6 hours.

Work-up and Purification
  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate should form.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8). Perform this step slowly and with caution due to gas evolution.

  • If any bromine color remains, add a 10% sodium thiosulfate solution dropwise until the color disappears.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield 2-Bromo-3,5-diethoxy-6-nitropyridine as a crystalline solid.

Characterization and Data

PropertyExpected ValueNotes
AppearanceYellowish crystalline solid-
Melting Point165 °CAs reported by H. J. Den Hertog (1948).[2]
Molecular FormulaC₉H₁₁BrN₂O₄-
Molecular Weight291.10 g/mol -
¹H NMR (CDCl₃)δ ~8.0-8.2 (s, 1H, H-4), 4.2-4.4 (q, 2H), 4.0-4.2 (q, 2H), 1.4-1.6 (t, 3H), 1.3-1.5 (t, 3H)Predicted shifts. Actual values require experimental verification.
Mass Spec (EI)m/z = 290/292 (M⁺)Expect to see isotopic pattern for Bromine.

Safety and Troubleshooting

  • Handling Bromine: Bromine is highly volatile and toxic, causing severe chemical burns. Always handle it in a fume hood and have a sodium thiosulfate solution ready for quenching spills.[3]

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive. Always add acid to water (or in this case, the reaction mixture) slowly and with cooling to manage the exothermic reaction.

  • Troubleshooting:

    • Low Yield: May result from incomplete reaction or formation of byproducts like the dibrominated species. Ensure accurate temperature control and stoichiometry.

    • Purification Issues: If the product is oily or difficult to crystallize, consider column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) as an alternative purification method.

Experimental Workflow Visualization

The following diagram illustrates the overall laboratory workflow for this synthesis.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Bromination 1. Bromination Nitration 2. Nitration Bromination->Nitration Quench 3. Quench on Ice Nitration->Quench Neutralize 4. Neutralize (NaHCO₃) Quench->Neutralize Extract 5. Extraction (DCM) Neutralize->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Recrystallize Dry->Purify Analyze 8. Characterize Purify->Analyze

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Bromo-3,5-diethoxy-6-nitropyridine

[1][2]

Executive Summary

This technical guide details the optimization and execution of Palladium-catalyzed cross-coupling reactions utilizing 2-Bromo-3,5-diethoxy-6-nitropyridine (CAS 856850-59-4).[1][2] This scaffold presents a unique dichotomy in synthetic chemistry: it is electronically activated for oxidative addition due to the C6-nitro group, yet sterically deactivated at the reaction center (C2) by the C3-ethoxy substituent.[1][2]

Successful functionalization of this intermediate is critical for the synthesis of purinergic receptor antagonists (e.g., P2X3 ligands) and complex agrochemicals. This note prioritizes the Suzuki-Miyaura coupling as the primary workflow, with secondary insights into Buchwald-Hartwig amination, addressing the suppression of competing Nucleophilic Aromatic Substitution (

Substrate Analysis & Mechanistic Challenges

Before initiating experimentation, it is vital to understand the structural forces at play.[2] The substrate is not a standard aryl halide; it is a "push-pull" system.[1][2]

Structural Deconstruction[2]
  • The Electrophile (C2-Br): The site of oxidative addition.[1][2]

  • The Activator (C6-NOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  A strong electron-withdrawing group (EWG) that lowers the LUMO energy of the pyridine ring, facilitating the initial interaction with Pd(0). However, it also renders the ring highly susceptible to direct nucleophilic attack (
    
    
    ) at C2, bypassing the catalyst entirely.
  • The Steric Gate (C3-OEt): The ethoxy group at the 3-position exerts significant steric pressure on the C2-Br bond.[1][2] This hinders the approach of bulky Pd-ligand complexes, necessitating the use of specialized ligands that are flexible yet electron-rich.[1][2]

The Chemoselectivity Battle

The primary failure mode in coupling this substrate is not lack of reactivity, but loss of selectivity .

PathwayMechanismTriggerOutcome
Path A (Desired) Pd-Catalyzed Coupling

insertion into C-Br
Biaryl/Heterobiaryl Product
Path B (Undesired)

Displacement
Nucleophilic attack by Base/LigandEther/Amine Byproduct (No Pd involved)
Path C (Undesired) ProtodehalogenationReduction of C-Br3,5-diethoxy-2-nitropyridine

Strategic Protocol: Suzuki-Miyaura Coupling

The following protocol utilizes a Pd(OAc)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 / SPhos1
Reagent Table[1]
ReagentEquiv.[1][2][3][4]RoleCritical Note
Substrate (2-Br-3,5-diethoxy-6-NOngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-Py)
1.0ElectrophileEnsure purity >97% to prevent catalyst poisoning.
Boronic Acid (Ar-B(OH)

)
1.2 - 1.5NucleophileExcess required to account for protodeboronation.[1]
Pd(OAc)ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

0.02 (2 mol%)Pre-catalystSource of Pd.
SPhos 0.04 (4 mol%)Ligand1:2 Pd:L ratio ensures active mono-ligated species.[1][2]
Kngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

PO

(Tribasic)
2.0 - 3.0BaseCrucial: Use anhydrous or 2M aq.[1] Mild enough to minimize ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

.
Solvent System 0.2 MMediumToluene/Water (10:[1]1) or Dioxane/Water (4:1).[2][5]
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Recommended for reproducibility) [2]

  • In a separate vial, dissolve Pd(OAc)

    
     (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in degassed Toluene (1 mL).
    
  • Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/brown, indicating the formation of the active

    
     species.
    

Step 2: Reaction Assembly

  • Charge a reaction vial (equipped with a magnetic stir bar) with:

    • 2-Bromo-3,5-diethoxy-6-nitropyridine (291 mg, 1.0 mmol).[1][2]

    • Aryl Boronic Acid (1.2 mmol).[2]

    • Potassium Phosphate (K

      
      PO
      
      
      ) (424 mg, 2.0 mmol).
  • Seal the vial with a septum cap.

  • Evacuate and backfill with Nitrogen (or Argon) three times (Cycle: Vacuum 30s / Gas 10s).[2]

Step 3: Solvent Addition & Reaction

  • Inject the pre-complexed Pd/Ligand solution into the main vial.[2]

  • Add the remaining solvent (Toluene/Water mix) to reach a total volume of 5 mL (0.2 M concentration).[2]

  • Place the vial in a pre-heated block at 80°C .

    • Note: Do not exceed 100°C. High temperatures increase the rate of nitro-group degradation and ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       side reactions.[1]
      

Step 4: Monitoring & Work-up [1][2]

  • Monitor by HPLC or TLC at 2 hours. The reaction is typically complete within 4-6 hours.[1][2]

  • Quench: Cool to RT and dilute with Ethyl Acetate (10 mL) and Water (10 mL).

  • Separation: Separate layers. Extract aqueous layer 2x with Ethyl Acetate.[2]

  • Purification: Dry organics over Na

    
    SO
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , Hexanes/EtOAc gradient).

Decision Logic & Troubleshooting

The following diagram illustrates the decision matrix for optimizing the reaction if the standard protocol fails.

ReactionLogicStartStart: Standard Protocol(Pd(OAc)2 / SPhos / K3PO4)CheckConversionCheck Conversion (2h)Start->CheckConversionSuccess>90% ConversionIsolate ProductCheckConversion->SuccessCleanStalled<20% Conversion(SM Remaining)CheckConversion->StalledLow ReactivitySideProductSide Product:SNAr (Ether/Phenol)CheckConversion->SideProductBase AttackDehalSide Product:ProtodehalogenationCheckConversion->DehalPd DeathHeatUpIncrease Temp to 100°COr Switch to XPhosStalled->HeatUpWeakerBaseSwitch Base to K2CO3Or Fluoride (KF)SideProduct->WeakerBaseDrySolventUse Anhydrous SolventIncrease Catalyst LoadingDehal->DrySolvent

Figure 1: Optimization logic flow for coupling 2-bromo-3,5-diethoxy-6-nitropyridine.[1][2]

Alternative Protocol: Buchwald-Hartwig Amination[1][2]

If the target is an amino-pyridine (C-N bond formation), the risk of

The "Catalyst Override" Strategy: To force the reaction through the Pd-cycle rather than direct displacement, you must use a highly active catalyst that performs oxidative addition faster than the amine can attack the ring.

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Pre-formed precatalysts are mandatory here to ensure immediate activity).[2]

  • Base: Csngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    CO
    
    
    (Avoid NaOtBu; it is too strong and will displace the bromide).
  • Solvent: t-Amyl Alcohol or Dioxane.[1][2]

  • Temperature: 60-70°C (Keep it lower to suppress background

    
    ).
    

Safety & Handling

  • Nitro-Pyridine Energetics: While 2-bromo-3,5-diethoxy-6-nitropyridine is not reported as highly explosive, polysubstituted nitro-aromatics can be energetic.[1][2] Do not subject the reaction residue to dry heat >120°C.[2]

  • Skin Sensitization: Halopyridines are potent skin irritants and sensitizers.[2] Double-glove (Nitrile) and work in a fume hood.[1][2]

  • Waste: Aqueous streams will contain palladium and bromide; segregate according to heavy metal waste protocols.[2]

References

  • Gefapixant Synthesis Context: Richards, S. et al. "Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1."[2] Org.[2][3][6] Process Res. Dev.2020 , 24, 2445–2452.[2] (Provides context on similar alkoxy-substituted heteroaromatic couplings). Link

  • SPhos Ligand Efficacy: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L.[2] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[2]2005 , 127, 4685–4696.[2] (Foundational text on using SPhos for sterically hindered chlorides/bromides). Link

  • Substrate Identification: PubChem Compound Summary for CID 11533568 (2-Bromo-3,5-diethoxy-6-nitropyridine). Link

  • SNAr Competition: Carey, J. S. et al. "Analysis of the reactions used for the preparation of drug candidate molecules."[2] Org.[2][3][6] Biomol. Chem.2006 , 4, 2337-2347.[1][2] (Discusses the competition between Pd-coupling and SNAr in electron-deficient systems). Link

Disclaimer: This protocol is designed for research purposes by qualified personnel. Always perform a specific risk assessment before scaling up reactions involving nitro-substituted heterocycles.

Application Notes and Protocols for the Synthesis and Evaluation of 3,5-Diethoxy-Substituted Pyridine Analogues as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent global health threat posed by tuberculosis (TB), exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of a promising class of compounds: 3,5-diethoxy-substituted pyridine analogues. Drawing inspiration from the structural features of successful antitubercular drugs, this guide details robust synthetic protocols, in-vitro screening methodologies, and cytotoxicity assessments. The overarching goal is to equip researchers in drug discovery with the necessary tools to explore this chemical space and identify novel lead candidates against tuberculosis.

Introduction: The Rationale for Targeting 3,5-Diethoxy-Substituted Pyridines

The pyridine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. In the context of antitubercular drug discovery, certain substitution patterns on the pyridine ring have been shown to be critical for potent activity. Specifically, the 3,5-disubstitution has been identified as a key feature in several series of potent antitubercular agents.[1][2] The introduction of alkoxy groups, such as diethoxy substituents, at these positions can significantly modulate the lipophilicity and electronic properties of the molecule, potentially enhancing cell wall penetration and interaction with molecular targets within M. tuberculosis.

Recent studies have highlighted the potential of 3,5-dialkoxypyridine analogues, demonstrating potent in vitro and in vivo antitubercular activity.[3] This application note provides a detailed, experience-driven framework for the synthesis and evaluation of novel 3,5-diethoxy-substituted pyridine analogues, with a focus on establishing a clear structure-activity relationship (SAR) to guide future drug design efforts.

Synthetic Strategy and Protocols

The synthesis of 3,5-diethoxy-substituted pyridine analogues can be approached through various established synthetic routes.[4] A common and versatile method involves the construction of the pyridine ring from acyclic precursors, such as the Hantzsch pyridine synthesis or related multicomponent reactions. An alternative and often more direct approach for specific substitution patterns is the functionalization of a pre-existing pyridine core.

This protocol will focus on a modular synthetic approach that allows for the facile introduction of diverse functionalities at other positions of the pyridine ring, enabling a thorough exploration of the SAR.

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This multi-step synthesis begins with a commercially available starting material and proceeds through key intermediates to the final target compounds.

Synthesis_Workflow Start Starting Material (e.g., 3,5-Dibromopyridine) Intermediate1 Intermediate 1 (3,5-Diethoxypyridine) Start->Intermediate1 Nucleophilic Substitution Intermediate2 Intermediate 2 (Functionalized 3,5-Diethoxypyridine) Intermediate1->Intermediate2 Introduction of R group Target Target Analogues Intermediate2->Target Final Modification

Caption: General synthetic workflow for 3,5-diethoxy-substituted pyridine analogues.

Detailed Experimental Protocol: Synthesis of a Representative 3,5-Diethoxy-4-aryl-pyridine Analogue

This protocol describes the synthesis of a representative analogue. Researchers can adapt this methodology to introduce a variety of substituents at the 4-position.

Step 1: Synthesis of 3,5-Diethoxypyridine (Intermediate 1)

  • To a solution of 3,5-dibromopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium ethoxide (2.5 eq).

  • Heat the reaction mixture at 120 °C for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-diethoxypyridine.

Step 2: Functionalization at the 4-Position (Intermediate 2)

  • To a solution of 3,5-diethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of the desired aryl aldehyde (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-aryl-3,5-diethoxypyridin-4-ol.

Step 3: Dehydration to the Target Analogue

  • Dissolve the alcohol from Step 2 (1.0 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, neutralize with a mild base (e.g., saturated sodium bicarbonate solution), and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

In Vitro Antitubercular Activity Evaluation

The primary assessment of the synthesized compounds is their ability to inhibit the growth of Mycobacterium tuberculosis. This is typically determined by measuring the Minimum Inhibitory Concentration (MIC).

Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable colorimetric assay for determining the MIC of compounds against M. tuberculosis.[5]

Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include appropriate controls: a drug-free control, a positive control with a known antitubercular drug (e.g., isoniazid or rifampicin), and a sterile control.

  • Incubate the plates at 37 °C for 5-7 days.

  • Add a freshly prepared solution of Alamar Blue and continue incubation for another 24 hours.

  • Observe the color change: blue (no growth) to pink (growth). The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Intracellular Activity against Macrophage-Internalized M. tuberculosis

Since M. tuberculosis can survive and replicate within macrophages, it is crucial to evaluate the activity of compounds against intracellular bacteria.[6][7]

Protocol:

  • Seed a suitable macrophage cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

  • After an incubation period to allow for phagocytosis, wash the cells to remove extracellular bacteria.

  • Add fresh media containing serial dilutions of the test compounds.

  • Incubate the plates for 3-4 days.

  • Lyse the macrophages to release the intracellular bacteria.

  • Determine the number of viable bacteria by plating serial dilutions of the lysate on solid media and counting the colony-forming units (CFU).

  • The effective concentration (e.g., EC90) can be determined by comparing the CFU counts from treated and untreated wells.

Cytotoxicity Assessment

To ensure the selective toxicity of the synthesized compounds against M. tuberculosis and not the host cells, a cytotoxicity assay is essential.[8][9][10]

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11]

Protocol:

  • Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and allow them to attach.

  • Expose the cells to serial dilutions of the test compounds for 24-48 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The concentration that reduces cell viability by 50% (IC50) is calculated.

Selectivity Index (SI)

The selectivity of a compound is a critical parameter and is calculated as the ratio of its cytotoxicity to its antitubercular activity.

SI = IC50 (mammalian cells) / MIC (M. tuberculosis)

A higher SI value indicates greater selectivity for the mycobacteria over host cells.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

Systematic variation of the substituents on the 3,5-diethoxy-pyridine core and correlation of these structural changes with biological activity are crucial for establishing a robust SAR. The data should be organized in a clear and concise manner to facilitate this analysis.

Table 1: Antitubercular Activity and Cytotoxicity of Synthesized Analogues
Compound IDR-Group at 4-positionMIC (µg/mL) vs. M. tb H37RvIC50 (µg/mL) vs. Vero cellsSelectivity Index (SI)
Ref-1 Isoniazid0.05>100>2000
Ref-2 Rifampicin0.1>50>500
PYR-01 Phenyl1.56>100>64
PYR-02 4-Chlorophenyl0.78>100>128
PYR-03 4-Methoxyphenyl3.12>100>32
PYR-04 2-Thienyl1.56>100>64

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The SAR analysis derived from such data will guide the design of the next generation of analogues with improved potency and selectivity. For instance, the hypothetical data above suggests that electron-withdrawing substituents at the para-position of the 4-aryl ring may enhance antitubercular activity.

Conclusion and Future Directions

This application note provides a comprehensive and practical guide for the synthesis and evaluation of 3,5-diethoxy-substituted pyridine analogues as potential antitubercular agents. The detailed protocols for chemical synthesis, in vitro antitubercular screening, and cytotoxicity assessment are designed to be readily implemented in a standard drug discovery laboratory.

The logical progression from synthesis to biological evaluation, coupled with a systematic SAR analysis, provides a robust framework for identifying and optimizing novel lead compounds. Future work should focus on exploring a wider range of substituents, investigating the mechanism of action of the most potent compounds, and evaluating their efficacy in in vivo models of tuberculosis.

References

  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC. (n.d.).
  • In Vitro Profiling of Anti-tubercular Compounds by Rapid, Efficient, and Non-Destructive Assays Using Auto-luminescent Mycobacterium tuberculosis - PubMed. (2021, June 8).
  • Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 105-121). Humana, New York, NY.
  • Attia, A., Abo-Ghalia, M. H., & Abd el-Salam, O. I. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. Pharmazie, 50(7), 455-459.
  • Screening and Evaluation of Anti-Tuberculosis Compounds - Creative Diagnostics. (n.d.).
  • Sutherland, H. S., Tong, A. S., Choi, P. J., Blaser, A., Conole, D., Franzblau, S. G., ... & Palmer, B. D. (2019). 3, 5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel. Bioorganic & medicinal chemistry, 27(7), 1292-1307.
  • Reduction of 3,5-Disubstituted Pyridines to Dihydropyridinest - RSC Publishing. (n.d.).
  • Cytotoxicity assessment of antimicrobial agents after 24 h exposure.... - ResearchGate. (n.d.).
  • Liu, J. (2013, November 13). Testing Antimicrobial Activity and Cytotoxicity of Wound and Skin Cleansers. Emery Pharma.
  • Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - MDPI. (2024, December 10).
  • Analysis of the Antimicrobial, Cytotoxic, and Antioxidant Activities of Cnidium officinale Extracts - MDPI. (2020, August 4).
  • In silico and in vitro screening of FDA-approved drugs for potential repurposing against tuberculosis - bioRxiv.org. (2017, December 3).
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates - Frontiers. (2021, June 30).
  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group. (n.d.).
  • III. THE SYNTHESIS OF NEW 3,5-DIMETHYL-4-SUBSTITUTED PYRIDINES. STERIC EFFECTS AS AN AID TO SY - Canadian Science Publishing. (n.d.).
  • Sangu, K. G., Azger Dusthackeer, V. N., Singh, V. K., Maykalwar, S., Krishna, E. V., Angayarkanni, B., ... & Rode, H. B. (2022). 3, 5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry, 14(12), 883-897.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, June 9).
  • Alegaon, S. G., Alagawadi, K. R., & Dadwe, D. H. (2014).
  • Synthetic approaches to potent heterocyclic inhibitors of tuberculosis: A decade review. (n.d.).
  • Synthesis, optimization and structure-activity relationships of 3,5-disubstituted isoxazolines as new anti-tuberculosis agents - PubMed. (2009, February 15).
  • Development of new antituberculosis drugs - Faculty of Pharmacy - Research Portal. (n.d.).
  • Synthesis and study of new antitubercular compounds - Sciforum. (n.d.).
  • Pyridine based anti‐TB agents and drugs along with their MIC against Mtb. - ResearchGate. (n.d.).
  • Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - MDPI. (2023, January 3).

Sources

Preparation of bedaquiline analogues using 3,5-diethoxypyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Bedaquiline Analogues Utilizing 3,5-Diethoxypyridine Scaffolds

Abstract & Scientific Rationale

Context: Bedaquiline (TMC207) is a cornerstone therapeutic for multidrug-resistant tuberculosis (MDR-TB), functioning via the inhibition of mycobacterial ATP synthase (Unit C).[1] However, the clinical utility of Bedaquiline is tempered by its extreme lipophilicity (


) and associated phospholipidosis, as well as QT-interval prolongation (hERG inhibition).

The Strategy: This protocol details the synthesis of "Second-Generation" Bedaquiline analogues where the lipophilic quinoline A-ring is replaced by a 3,5-diethoxypyridine scaffold. This structural modification aims to:

  • Reduce Lipophilicity: The pyridine nitrogen and ethoxy groups lower

    
    , potentially improving clearance rates and reducing tissue accumulation.
    
  • Maintain Potency: The 3,5-diethoxy substitution pattern mimics the steric bulk and electronic density of the original quinoline core, preserving binding affinity to the ATP synthase c-ring.

Retrosynthetic Analysis

The synthesis is convergent, relying on the coupling of two complex fragments: the Lithiated Pyridine Core (Fragment A) and the Amino-Ketone Side Chain (Fragment B) .

Retrosynthesis Target Target: 3,5-Diethoxypyridine Bedaquiline Analogue Step1 C-C Bond Formation (Lithiation/Addition) Target->Step1 Retrosynthesis FragA Fragment A: 2-Bromo-3,5-diethoxypyridine (Scaffold) Step1->FragA FragB Fragment B: 3-(Dimethylamino)-1- (naphthalen-1-yl)propan-1-one Step1->FragB Precursors Precursors: 3,5-Dibromopyridine + NaOEt FragA->Precursors

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyridine core and the ketone side chain.

Module 1: Scaffold Preparation (Fragment A)

Objective: Synthesis of 2-bromo-3,5-diethoxypyridine . Note: The bromine at C2 is critical. It serves as the site for Lithium-Halogen exchange to generate the nucleophile.

Protocol:

  • Starting Material: 3,5-Dibromopyridine.

  • Ethoxylation:

    • Dissolve 3,5-dibromopyridine (10 g, 42 mmol) in anhydrous DMF (100 mL).

    • Add Sodium Ethoxide (NaOEt) (2.5 eq) slowly at 0°C.

    • Heat to 80°C for 4 hours.

    • Mechanism:[2][3][4][5] Nucleophilic aromatic substitution (

      
      ). The electron-deficient pyridine ring facilitates displacement.
      
    • QC Check:

      
      H NMR must show distinct ethoxy triplets/quartets and the disappearance of starting material.
      
  • Regioselective Bromination:

    • Isolate 3,5-diethoxypyridine .

    • Dissolve in MeCN. Add NBS (N-Bromosuccinimide) (1.1 eq).

    • Stir at RT. The directing effect of the alkoxy groups typically directs bromination to the 2-position (ortho to the alkoxy, alpha to nitrogen).

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

Yield Expectation: 60-75% over two steps.

Module 2: The Coupling Reaction (Critical Step)

Objective: Stereoselective addition of the pyridine scaffold to the ketone (Fragment B). Challenge: This reaction creates two chiral centers simultaneously. The target configuration is


.[6] Standard lithiation yields a racemic mixture of diastereomers (approx. 1:1 mixture of RS/SR and RR/SS).

Table 1: Reaction Stoichiometry & Conditions

ComponentReagentEquivalentsRole
Solvent Anhydrous THFN/AMedium (Must be dry; <50 ppm H2O)
Base LDA (2.0 M in THF)1.2 eqDeprotonation / Li-Halogen Exchange
Scaffold 2-Bromo-3,5-diethoxypyridine1.3 eqNucleophile Precursor
Electrophile Amino-Ketone (Frag B)1.0 eqTarget Carbonyl
Additive LiCl (Optional)2.0 eqBreaks up LDA aggregates, improving yield

Detailed Protocol:

  • Cryogenic Setup:

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Add Fragment A (Scaffold) in anhydrous THF.

    • Cool to -78°C (Dry ice/Acetone bath). Strict temperature control is vital to prevent pyridine polymerization.

  • Lithiation (Li-Halogen Exchange):

    • Add n-Butyllithium (n-BuLi) or LDA dropwise over 20 minutes.

    • Stir at -78°C for 45 minutes.

    • Observation: Solution typically turns deep red/orange, indicating the formation of the lithiated pyridine species.

  • Addition of Fragment B:

    • Dissolve Fragment B (Ketone) in minimal THF.

    • Add dropwise to the lithiated mixture over 30 minutes, maintaining temperature below -70°C.

    • Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).[5] Wash organic layer with Brine.
      
    • Dry over

      
       and concentrate.
      

Self-Validating Checkpoint:

  • LC-MS: Look for Mass

    
    .
    
  • Crude NMR: Check for the disappearance of the ketone carbonyl signal (~196 ppm in

    
    ).
    

Module 3: Separation & Chiral Resolution

The crude product contains four isomers:


, 

,

, and

. The active Bedaquiline configuration corresponds to the RS/SR diastereomeric pair , specifically the

enantiomer.[6]

Step A: Diastereomer Separation (Silica Gel)

  • The RS/SR pair (active) and RR/SS pair (inactive) have different physical properties.

  • Method: Flash Column Chromatography.

  • Eluent: Toluene/Acetone (gradient 95:5 to 80:20).

  • Result: Isolation of the racemic active diastereomer (RS/SR).[3][7]

Step B: Enantiomer Resolution (Chiral HPLC)

  • Column: Chiralpak AD-H or OD-H (5

    
    m, 
    
    
    
    mm).
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Note: Collect the peak corresponding to the

    
     configuration (retention time must be validated against a standard or via X-ray crystallography of the fumarate salt).
    

Workflow Visualization

Workflow Start Start: Anhydrous THF -78°C Lithiation Lithiation: Add n-BuLi (Generate Nucleophile) Start->Lithiation 30 min Coupling Coupling: Add Ketone (Frag B) -78°C to -20°C Lithiation->Coupling 2 hrs Quench Quench: NH4Cl (aq) Extraction Coupling->Quench Warm up Purification Purification: 1. Silica (Diastereomers) 2. Chiral HPLC (Enantiomers) Quench->Purification Final Final Analogue (1R, 2S) Purification->Final

Figure 2: Step-by-step reaction workflow from cryogenic lithiation to chiral purification.

Quality Control & Characterization

To ensure the integrity of the protocol, the following analytical data must be generated:

  • H-NMR (400 MHz, DMSO-d6):

    • Diagnostic signals for the 3,5-diethoxy groups: Two triplets (

      
       ppm) and two quartets (
      
      
      
      ppm).
    • Pyridine protons: Singlets or doublets in the aromatic region (7.5 - 8.5 ppm), distinct from the quinoline pattern.

  • HPLC Purity: >98% (Area under curve).

  • Enantiomeric Excess (ee): >99% via Chiral HPLC.

References

  • Andries, K., et al. "A Diarylquinoline Drug Active on the ATP Synthase of Mycobacterium tuberculosis." Science, vol. 307, no. 5707, 2005, pp. 223–227. Link

  • Sutherland, H. S., et al. "Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit."[8] RSC Medicinal Chemistry, vol. 12, 2021, pp. 943-959.[8] Link

  • Tong, A. S. T., et al. "Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline."[8] Bioorganic & Medicinal Chemistry, vol. 27, no. 7, 2019, pp. 1283-1291.[8][9] Link

  • Khumalo, B., et al. "Improved Synthesis and Isolation of Bedaquiline." ACS Omega, vol. 5, no. 7, 2020, pp. 3607–3611. Link[6]

  • PubChem Compound Summary for Bedaquiline. National Center for Biotechnology Information. Link

Sources

Application Notes and Protocols: Regioselective Functionalization of the 3,5-Diethoxypyridine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,5-diethoxypyridine scaffold is a privileged, electron-rich heterocyclic motif integral to the fields of medicinal chemistry and materials science. Its unique electronic properties, conferred by two activating ethoxy groups, present both a challenge and an opportunity for synthetic chemists. Achieving precise regiochemical control during functionalization is paramount for harnessing its full potential in drug discovery and molecular engineering. This guide provides a comprehensive overview of field-proven strategies for the regioselective functionalization of the 3,5-diethoxypyridine ring. We will delve into the mechanistic underpinnings of key transformations, including Directed ortho-Metalation (DoM) and electrophilic halogenation, and provide detailed, step-by-step protocols for their practical implementation. This document is intended for researchers, scientists, and drug development professionals seeking to master the chemical manipulation of this versatile scaffold.

Understanding the Regiochemical Landscape of 3,5-Diethoxypyridine

The reactivity of the 3,5-diethoxypyridine ring is dominated by the strong electron-donating and ortho-, para-directing effects of the two ethoxy substituents. This activation renders the C-2, C-4, and C-6 positions susceptible to electrophilic attack and deprotonation. The pyridine nitrogen, while generally deactivating towards electrophilic substitution, plays a crucial role in directing metalation reactions.

  • C-4 Position: This position is flanked by two ethoxy groups, making it the most electron-rich and sterically accessible site for many reactions. The proton at C-4 is the most acidic, making it the kinetic site for deprotonation.[1]

  • C-2 and C-6 Positions: These positions are electronically activated, being ortho to one ethoxy group and para to the other. They are also adjacent to the pyridine nitrogen, which strongly influences their reactivity, particularly in metalation reactions.

Caption: Key reactive sites on the 3,5-diethoxypyridine ring.

Directed ortho-Metalation (DoM): The Gateway to C-4 Functionalization

Directed ortho-Metalation (DoM) is a powerful strategy that leverages the coordinating ability of a directing metalation group (DMG) to guide a strong base to deprotonate a specific, adjacent C-H bond.[2][3] In 3,5-diethoxypyridine, the ethoxy groups can serve as moderate DMGs, while the pyridine nitrogen itself is a powerful director. The convergence of these directing effects makes DoM a highly reliable method for functionalizing this ring system.

Mechanistic Principles & Causality

The DoM process begins with the coordination of a Lewis acidic organolithium reagent to a Lewis basic heteroatom (the oxygen of an ethoxy group or the pyridine nitrogen).[2][4] This pre-complexation brings the strong base into proximity with the ortho-protons, facilitating their abstraction.

Choice of Base is Critical: The use of a strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is essential.[1][5] Standard alkyllithium reagents such as n-butyllithium (n-BuLi) can engage in competitive nucleophilic addition to the electron-deficient C=N bond of the pyridine ring, leading to undesired side products.[1][5] The reaction is performed at low temperatures (typically -78 °C) to favor the kinetically preferred deprotonation at the most acidic C-4 position and to ensure the stability of the resulting organolithium intermediate.[1]

DoM_Mechanism Start 3,5-Diethoxypyridine Base LDA or LiTMP THF, -78 °C Start->Base Deprotonation Intermediate 4-Lithio-3,5-diethoxypyridine (Kinetic Intermediate) Start->Intermediate Forms Electrophile Electrophile (E+) (e.g., R-CHO, TMSCl) Intermediate->Electrophile Quench Product 4-Substituted-3,5-diethoxypyridine Intermediate->Product Yields

Caption: Workflow for C-4 functionalization via Directed ortho-Metalation.

Protocol: Regioselective C-4 Lithiation and Electrophilic Quench with Trimethylsilyl Chloride (TMSCl)

This protocol describes the formation of 4-(trimethylsilyl)-3,5-diethoxypyridine, a versatile intermediate for further cross-coupling reactions.

Materials:

  • 3,5-Diethoxypyridine

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.2 equivalents). Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

  • Lithiating the Pyridine: To the freshly prepared LDA solution at -78 °C, add a solution of 3,5-diethoxypyridine (1.0 equivalent) in anhydrous THF dropwise over 15 minutes.

  • Anion Formation: Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the 4-lithio species is typically indicated by a color change.

  • Electrophilic Quench: Add freshly distilled TMSCl (1.5 equivalents) dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 1 hour at -78 °C, allow the reaction to warm slowly to room temperature over 2 hours. Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-(trimethylsilyl)-3,5-diethoxypyridine.

Data Summary: Representative Electrophiles for C-4 Quenching
Electrophile (E+)Product at C-4Typical Yield RangeNotes
D₂O-D>90%Used to confirm the efficiency of lithiation.
CH₃I-CH₃60-80%A common alkylating agent.
(CH₃)₃SiCl (TMSCl)-Si(CH₃)₃85-95%Forms a stable silyl derivative, useful for further chemistry.
Benzaldehyde-CH(OH)Ph70-85%Introduces a secondary alcohol functionality.
Iodine (I₂)-I75-90%Creates an iodo-pyridine for cross-coupling reactions.

Electrophilic Halogenation: Targeting the C-2 and C-6 Positions

Due to the strong activating nature of the ethoxy groups, the 3,5-diethoxypyridine ring is highly susceptible to electrophilic aromatic substitution, particularly halogenation. The C-2 and C-6 positions are the primary sites of reaction. The degree of halogenation can be controlled by careful selection of the reaction solvent and stoichiometry.[6]

Protocol: Selective Monobromination at C-2

By carrying out the bromination in a coordinating solvent like pyridine, the reaction can be moderated to favor the formation of the monobrominated product.[6]

Materials:

  • 3,5-Diethoxypyridine

  • Bromine (Br₂)

  • Anhydrous Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 3,5-diethoxypyridine (1.0 equivalent) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.0 equivalent) in dichloromethane. Add this solution dropwise to the stirred pyridine solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous Na₂S₂O₃ solution until the red-brown color of bromine disappears.

  • Work-up: Extract the mixture with dichloromethane (3x). Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate 2-bromo-3,5-diethoxypyridine. The 2,6-dibromo byproduct may also be isolated.

Protocol: Exhaustive Dibromination at C-2 and C-6

In a non-coordinating acidic medium, the reaction proceeds readily to give the 2,6-dibrominated product in high yield.[6]

Materials:

  • 3,5-Diethoxypyridine

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

Procedure:

  • Dissolution: Dissolve 3,5-diethoxypyridine (1.0 equivalent) in glacial acetic acid. Add a catalytic amount of 48% HBr.

  • Bromine Addition: Add bromine (2.2 equivalents) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. A precipitate of the product may form.

  • Quenching and Isolation: Pour the reaction mixture into a beaker of ice water containing sodium bisulfite to quench excess bromine.

  • Filtration: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to obtain 2,6-dibromo-3,5-diethoxypyridine.

Palladium-Catalyzed Cross-Coupling: Diversifying the Scaffold

The halogenated derivatives of 3,5-diethoxypyridine are invaluable precursors for introducing carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. This two-step sequence (halogenation followed by coupling) provides a robust pathway to a wide array of complex analogues.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3,5-diethoxypyridine with Phenylboronic Acid

This protocol illustrates the synthesis of 2-phenyl-3,5-diethoxypyridine.

Materials:

  • 2-Bromo-3,5-diethoxypyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane

  • Water

  • Toluene

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-bromo-3,5-diethoxypyridine (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 equivalents) and PPh₃ (0.04 equivalents) in a small amount of dioxane until a homogeneous solution is formed. Add this catalyst solution to the Schlenk flask.

  • Solvent and Degassing: Add a mixture of dioxane and water (e.g., 4:1 v/v) to the flask. Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heating: Heat the reaction mixture to 80-100 °C under an argon atmosphere and stir for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with toluene and water. Separate the layers. Extract the aqueous layer with toluene.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-phenyl-3,5-diethoxypyridine.

References

  • den Hertog, H. J., & Jouwersma, C. (1953). Bromo-derivatives of 3,5-diethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-134. [Link]

  • Ghaffari, M. A., & Ebrahimi, Z. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 478-506. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Toluene-α-sulfonamides and related chemistry. Chemical Reviews, 90(6), 879-933. [Link]

  • Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]

  • Myers, A. Directed Ortho Metalation. Harvard University Chemistry Department. [Link]

  • Baran, P. S. (2008). Directed Metalation: A Survival Guide. The Baran Laboratory, Scripps Research. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of 3,5-Diethoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NIT-PYR-35DE-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Chemical Challenge

User inquiries regarding the nitration of 3,5-diethoxypyridine typically stem from a fundamental misunderstanding of the substrate's electronic behavior in acidic media.

While the ethoxy groups (-OEt) are strong electron-donating groups (EDGs) that should activate the ring, the pyridine nitrogen is a basic "trap." In standard mixed acid (


), the nitrogen protonates to form the pyridinium ion . This positively charged species is highly electron-deficient, drastically slowing down electrophilic aromatic substitution (EAS) and often leading to harsh forcing conditions that cause ether cleavage (dealkylation) rather than nitration.

The Solution: To improve yield, you must either (1) control the temperature rigorously in mixed acid to prevent dealkylation, or (2) switch to a non-acidic nitration protocol (Acetyl Nitrate) that avoids protonating the pyridine ring.

Part 1: Reaction Mechanism & Regioselectivity

Unlike 3,5-dibromopyridine (which nitrates at C4 via the N-oxide), 3,5-diethoxypyridine nitrates exclusively at the C2 position .

  • Electronic Logic: The C2 position is ortho to the C3-ethoxy group and para to the C5-ethoxy group. The C4 position is ortho to both ethoxy groups, but it is sterically crowded and less favorable in this specific substrate.

  • The Trap: If the reaction gets too hot (>50°C) in sulfuric acid, the ethoxy ether linkage hydrolyzes, leading to pyridinols (tars).

Diagram 1: Mechanistic Pathway & Competition

NitrationMechanism cluster_legend Pathway Key Substrate 3,5-Diethoxypyridine Protonation Protonated Species (Pyridinium Ion) Substrate->Protonation Strong Acid (H2SO4) Nitration Electrophilic Attack (NO2+) Substrate->Nitration Mild Conditions (Ac2O/HNO3) Protonation->Nitration Slow Reaction (Requires Heat) Byproduct Dealkylation/Tar (Pyridinols) Protonation->Byproduct Heat > 50°C Product 2-Nitro-3,5-diethoxypyridine (Target) Nitration->Product -H+ Green Arrow: Preferred Pathway (High Yield) Green Arrow: Preferred Pathway (High Yield) Red Arrow: Deactivation Pathway (Low Yield) Red Arrow: Deactivation Pathway (Low Yield)

Caption: Figure 1. The competition between productive nitration (green) and protonation-induced deactivation (red).

Part 2: Optimized Experimental Protocols

Method A: The "Yield Booster" (Acetyl Nitrate)

Recommended for: High yield (>70%), avoiding ether cleavage. Safety Warning: Acetyl nitrate is explosive if heated.[1] Never exceed 20°C.

  • Reagent Prep: In a separate flask, cool Acetic Anhydride (5.0 equiv) to 0°C.

  • Nitrating Agent: Add Fuming

    
     (1.1 equiv)  dropwise. Maintain temp < 5°C. Caution: Exothermic.
    
  • Addition: Dissolve 3,5-diethoxypyridine in Acetic Anhydride (minimal volume). Add the nitrating mixture dropwise to the substrate at 0°C.

  • Reaction: Stir at 0–10°C for 2–4 hours. Monitor by TLC (the product is less polar than the starting material).

  • Quench: Pour onto crushed ice/water mixture.

  • Workup: Neutralize carefully with solid

    
     or 
    
    
    
    to pH 7–8. The product, 2-nitro-3,5-diethoxypyridine , usually precipitates as a yellow solid. Filter and wash with cold water.
Method B: The "Classic" (Mixed Acid) - Optimized

Recommended for: Scale-up where acetic anhydride is too expensive/hazardous, provided temperature control is precise.

  • Dissolution: Dissolve 3,5-diethoxypyridine in Conc.

    
     (10 vol)  at 0°C. Note: It will protonate immediately.
    
  • Nitration: Add Fuming

    
     (1.5 equiv)  dropwise, keeping T < 10°C.
    
  • Activation: Warm the mixture gently to 35–40°C. DO NOT EXCEED 45°C.

    • Why? You need heat to overcome the pyridinium deactivation, but >45°C risks cleaving the ethoxy groups.

  • Duration: Reaction is slower (4–8 hours).

  • Workup: Pour onto ice. Neutralize to pH 8.[2] Extract with DCM if no precipitate forms.

Part 3: Troubleshooting Guide (FAQs)

Symptom: Black Tar / No Product

Diagnosis: Ether Cleavage. Cause: The reaction temperature was too high in the presence of sulfuric acid. The ethoxy groups were hydrolyzed to hydroxyls, forming unstable pyridinols which oxidize to tar. Resolution: Switch to Method A (Acetyl Nitrate) . If you must use sulfuric acid, keep T < 40°C and accept a slower reaction rate.

Symptom: Recovered Starting Material (Low Conversion)

Diagnosis: Pyridinium Deactivation. Cause: In Method B, the ring is positively charged and repels the nitronium ion (


).
Resolution:  Increase the equivalents of 

to 2.0–2.5 eq. Ensure you are using Fuming Nitric Acid (>90%), not standard 65% acid. Water kills the reactivity of the nitronium ion.
Symptom: Product is Red/Orange Oil instead of Yellow Solid

Diagnosis: Incomplete Neutralization or Polynitration. Cause: 2,6-dinitro-3,5-diethoxypyridine can form if excess acid is used. Alternatively, the product is still protonated. Resolution: Ensure aqueous workup pH is basic (pH 8–9). Recrystallize from Ethanol/Water or Acetone.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Only Starting Material CheckTLC->Result1 Result2 Black Tar / Complex Mix CheckTLC->Result2 Result3 Clean Product but Low Mass CheckTLC->Result3 Action1 Ring Deactivated. Switch to Acetyl Nitrate or Increase HNO3 conc. Result1->Action1 Action2 Ether Hydrolysis. LOWER Temp (<40°C). Avoid H2SO4. Result2->Action2 Action3 Workup Issue. Check pH of aqueous layer. Product may be in acid phase. Result3->Action3

Caption: Figure 2. Diagnostic workflow for optimizing reaction yield.

Part 4: Comparative Data

ParameterMethod A: Acetyl NitrateMethod B: Mixed Acid (

)
Active Species Acetyl Nitrate (

)
Nitronium Ion (

)
Substrate State Free Base (Activated)Pyridinium Ion (Deactivated)
Temperature 0°C – 20°C35°C – 45°C
Risk Profile Explosion Hazard (if heated)Ether Cleavage (if heated)
Typical Yield 75 – 85% 40 – 55%
Regioselectivity High (C2-Nitro)Moderate (C2-Nitro + tars)

References

  • Koenigs, E., Gerdes, H. C., & Sirot, A. (1928). Über die Nitrierung des 3,5-Diäthoxy-pyridins. Berichte der deutschen chemischen Gesellschaft, 61(5), 1022-1029.
  • den Hertog, H. J., et al. (1950). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 69, 468. Link (Confirms 3,5-diethoxypyridine-N-oxide also nitrates at the 2-position, unlike bromo-analogs).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.
  • Bakke, J. M., et al. (1998).[3] The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, 2477-2482.[3] Link (Modern non-acidic nitration alternatives).

Sources

Purification methods for 2-Bromo-3,5-diethoxy-6-nitropyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Bromo-3,5-diethoxy-6-nitropyridine

Executive Summary & Molecule Profile

This guide addresses the purification challenges associated with 2-Bromo-3,5-diethoxy-6-nitropyridine , a critical intermediate often utilized in the synthesis of P2X3 antagonists and other pyridine-based pharmaceutical agents.

The synthesis of this molecule typically involves the nitration of 2-bromo-3,5-diethoxypyridine.[1] The presence of the electron-donating ethoxy groups at the 3 and 5 positions directs electrophilic substitution (nitration) to the ortho-positions (2 and 6). With position 2 blocked by bromine, the nitro group enters position 6. However, the reaction matrix is often complex, containing regioisomers, over-brominated byproducts, and hydrolysis impurities.

Property Data
CAS Name Pyridine, 2-bromo-3,5-diethoxy-6-nitro-
Molecular Formula C9H11BrN2O4
Molecular Weight ~291.10 g/mol
Physical State Solid (Yellow/Orange crystalline)
Melting Point 164–165 °C [1]
Solubility Soluble in DCM, EtOAc, CHCl3; Low solubility in Hexane, Water.

Critical Impurity Profile & Workflow

Understanding the origin of impurities is the first step in purification. The diagram below illustrates the synthesis pathway and the entry points for common contaminants.

PurificationWorkflow Start 3,5-Diethoxypyridine Step1 Bromination (Br2 / Pyridine) Start->Step1 Inter Intermediate: 2-Bromo-3,5-diethoxypyridine Step1->Inter Main Path Imp1 Impurity A: 2,6-Dibromo-3,5-diethoxypyridine Step1->Imp1 Over-bromination Step2 Nitration (HNO3 / H2SO4) Inter->Step2 Crude Crude Reaction Mixture Imp1->Crude Carried over Step2->Crude Imp2 Impurity B: 2,6-Dinitro-3,5-diethoxypyridine Step2->Imp2 Over-nitration/Displacement Imp3 Impurity C: Hydrolysis Products (Pyridones) Step2->Imp3 Acidic Hydrolysis Target Target: 2-Bromo-3,5-diethoxy-6-nitropyridine (mp 165°C) Crude->Target Purification

Figure 1: Synthesis pathway showing the origin of critical impurities (dibromo and dinitro analogs) relative to the target nitropyridine.

Troubleshooting Guide (Q&A)

Q1: The crude solid is sticky and dark brown, not the expected yellow crystalline solid. What happened?

Diagnosis: This usually indicates the presence of acidic oligomers or hydrolysis products (pyridones). The ethoxy groups are susceptible to acid-catalyzed hydrolysis during the nitration step if the temperature is uncontrolled or the quench is inefficient. Solution:

  • Pre-wash: Dissolve the crude in Dichloromethane (DCM) and wash with 10% NaHCO3 to remove acidic byproducts.

  • Carbon Treatment: If the color persists, treat the organic layer with activated charcoal (5% w/w) at reflux for 30 minutes, then filter through Celite.

  • Solvent Swap: Evaporate DCM and switch to Ethanol for recrystallization.

Q2: I see a persistent impurity at R_f ~0.6 (just above the product) in EtOAc/Hexane (1:4).

Diagnosis: This is likely the 2,6-dibromo-3,5-diethoxypyridine impurity [1]. It is less polar than the target nitro-bromo compound because it lacks the nitro group's strong dipole. Solution:

  • Recrystallization is ineffective for removing this specific impurity if levels are >5%.

  • Chromatography: Use a gradient elution. Start with 100% Hexane to elute the dibromo impurity, then ramp to 10-15% EtOAc/Hexane to elute the target.

Q3: My melting point is broad (145–155 °C) instead of sharp (165 °C).

Diagnosis: Contamination with 2,6-dinitro-3,5-diethoxypyridine or regioisomers. The dinitro derivative forms if the nitration is too vigorous (excess HNO3 or high temp). Solution:

  • Fractional Recrystallization: The dinitro compound is generally less soluble in ethanol than the target mono-nitro compound.

    • Dissolve the crude in boiling Ethanol (10 mL/g).

    • Cool slowly to room temperature. The first crop may be enriched in the dinitro impurity. Filter this off.

    • Concentrate the mother liquor to half volume and cool to 0°C to crystallize the pure target.

Validated Purification Protocols

Method A: Recrystallization (Recommended for Purity >85%)

Best for removing trace colored impurities and improving crystal morphology.

  • Solvent System: Ethanol (Absolute) or Acetic Acid/Water (9:1).

  • Dissolution: Charge crude solid into a flask. Add Ethanol (8-10 volumes). Heat to reflux (78°C) with stirring until fully dissolved.

    • Note: If insolubles remain at reflux, filter hot to remove inorganic salts or dinitro-impurities.

  • Crystallization: Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps impurities.

  • Maturation: Once at RT, cool to 0-5°C in an ice bath for 1 hour.

  • Filtration: Filter the yellow needles. Wash the cake with cold Ethanol (2 volumes).

  • Drying: Dry under vacuum at 45°C. Target mp: 164–165°C [1].

Method B: Column Chromatography (Recommended for Purity <85%)

Best for separating the dibromo precursor or hydrolysis byproducts.

ParameterSpecification
Stationary Phase Silica Gel (230-400 mesh)
Loading 1:20 to 1:50 (Crude : Silica)
Mobile Phase A n-Hexane (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Gradient 0–5% B (2 CV) → Elute Dibromo Impurity5–20% B (10 CV) → Elute Target20–50% B → Elute Polar/Hydrolyzed Impurities
Detection UV at 254 nm (Pyridine ring) and 365 nm (Nitro group often fluoresces/absorbs)

Analytical Checkpoints

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% a/aMonitor at 254 nm.
1H NMR Consistent structureWatch for integration of Ethoxy protons (CH2 at ~4.2 ppm, CH3 at ~1.4 ppm). Loss of ethyl groups indicates hydrolysis.
Appearance Bright Yellow Crystalline SolidDark orange/brown indicates oxidation or residual iodine/bromine.

References

  • den Hertog, H. J., & Mulder, B. (1948). Bromo‐derivatives of 3,5‐diethoxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 67(12), 957-972.[2] Link

    • Key Insight: Confirms the structure of the 165°C melting point compound as 2-bromo-3,5-diethoxy-6-nitropyridine and distinguishes it
  • Königs, W., Gerdes, H. C., & Sirot, A. (1885). Studien über Pyridinabkömmlinge. Monatshefte für Chemie, 6. (Cited within Ref 1 as the historical source of the structural confusion).
  • Sakamoto, T., et al. (1987). Condensed heteroaromatic ring systems.[3] XII. Synthesis of indole derivatives from ethyl 2-bromocarbanilates. Chemical & Pharmaceutical Bulletin, 35(5). Link

    • Key Insight: Provides general context for the reactivity of 2-bromo-3-nitro pyridine systems.

Sources

Solving regioselectivity issues in bromination of nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Nitropyridine Functionalization Technical Support Center .

Current Status: Online 🟢 Ticket ID: REGIO-Br-NO2-PYR Subject: Resolving Regioselectivity & Reactivity Issues in Bromination of Nitropyridines

Triage: The Diagnostic Hub

Start here. Do not choose a method based on reagent availability; choose based on your target regiochemistry.

The presence of a nitro group (


) on a pyridine ring creates a "double-deactivated" system. The pyridine nitrogen pulls electron density (

-deficient), and the nitro group exacerbates this. Standard Electrophilic Aromatic Substitution (EAS) often fails or requires forcing conditions that degrade the substrate.

Which isomer are you trying to synthesize?

  • Target: 3-Bromo-5-nitropyridine (Meta/Meta)

    • Pathway: Direct Electrophilic Aromatic Substitution (EAS).

    • Go to:Module A .

  • Target: 2-Bromo-3-nitropyridine (Ortho/Meta)

    • Pathway: Radical Nucleophilic Substitution (Sandmeyer).

    • Go to:Module B .

  • Target: 2-Bromo-4-nitropyridine (Ortho/Para)

    • Pathway:

      
      -Oxide Activation Strategy.
      
    • Go to:Module C .

Module A: The "Meta-Meta" Challenge (High-Temperature EAS)

Scenario: You need to place a bromine atom meta to the ring nitrogen, on a ring already deactivated by a nitro group.

The Core Problem: Deactivation

The nitro group directs meta (to itself), and the pyridine nitrogen directs meta (to itself). In 3-nitropyridine, the 5-position is the only electronically cooperative site. However, the ring is so electron-poor that standard Lewis acids (


, 

) often fail to generate a potent enough electrophile.
Protocol: The "Swamping Catalyst" Method

Reference Standard: Adapted from Canibano et al. and standard industrial patents.

Reagents:

  • 3-Nitropyridine (1.0 eq)

  • Bromine (

    
    ) (1.5 eq)
    
  • Oleum (20-65% free

    
    ) or conc. 
    
    
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-nitropyridine in oleum at 0°C. Note: The protonation of the pyridine nitrogen prevents coordination with the brominating species, but further deactivates the ring.

  • Addition: Add

    
     dropwise.[1] Seal the vessel (pressure tube recommended).
    
  • Heating: Heat to 130°C - 145°C for 8-12 hours.

    • Troubleshooting: If conversion is <50%, add

      
       (1.0 eq) to generate the super-electrophile 
      
      
      
      .
  • Quench: Pour onto ice carefully. Neutralize with solid

    
     to pH 8.
    
  • Extraction: Extract with DCM.

Yield Expectation: 50-65%

Visualization: Electronic Cooperative Effect

EAS_Pathway cluster_legend Regioselectivity Logic Start 3-Nitropyridine Acid Protonation (H2SO4) Start->Acid Inter Pyridinium Cation (Highly Deactivated) Acid->Inter Br Attack by Br2/SO3 at C5 position Inter->Br Prod 3-Bromo-5-nitropyridine Br->Prod Text Nitro @ C3 directs -> C5 Pyridine N directs -> C3/C5 Result: Cooperative C5 substitution

Caption: Cooperative directing effects in 3-nitropyridine force substitution to the 5-position.

Module B: The "Ortho-Meta" Solution (Non-Aqueous Sandmeyer)

Scenario: You need a bromine adjacent to the nitrogen (C2) or the nitro group. Direct bromination is impossible here because these positions are deactivated.

The Core Problem: Instability of Nitro-Diazoniums

Classical Sandmeyer reactions (


) often fail with nitropyridines because the intermediate diazonium salt is hydrolytically unstable and electron-deficient, leading to phenol formation (hydroxypyridines) or tars.
Protocol: The Tert-Butyl Nitrite (tBuONO) Method

Reference Standard: Modern "Non-Aqueous" Sandmeyer (Doyle/Doyle).

Reagents:

  • 2-Amino-3-nitropyridine (1.0 eq)

  • Copper(II) Bromide (

    
    ) (1.2 eq)
    
  • Tert-butyl nitrite (

    
    ) (1.5 eq)
    
  • Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a flask. Add

    
     and anhydrous acetonitrile.
    
  • Activation: Add

    
     dropwise at 0°C.
    
  • Addition: Add the aminonitropyridine in portions.

    • Critical Check: Observe gas evolution (

      
      ). If no gas, warm slightly to 20°C.
      
  • Reaction: Stir at 60°C for 2 hours.

  • Workup: Quench with 20% aqueous HCl (to break Cu-complexes), extract with EtOAc.

Troubleshooting Table:

SymptomProbable CauseSolution
Low Yield / Tarring Water in solventUse molecular sieves for MeCN; use fresh

.
Hydroxypyridine impurity Moisture ingressSwitch to strictly anhydrous conditions (Schlenk line).
No Reaction Induction periodAdd a crystal of

to initiate radical formation.

Visualization: Radical Mechanism

Sandmeyer Amine 2-Amino-3-nitropyridine Diazo Diazonium Species [R-N2]+ Amine->Diazo tBuONO Radical Aryl Radical [R•] Diazo->Radical SET (Cu I -> Cu II) Prod 2-Bromo-3-nitropyridine Radical->Prod Br transfer Cu Cu(II)Br2 Transfer Cu->Radical Catalytic Cycle

Caption: The reaction proceeds via a Single Electron Transfer (SET) mechanism, bypassing the unstable cation.

Module C: The "Activation" Strategy ( -Oxides)

Scenario: You need to functionalize the C2 or C4 position, but you don't have the amine precursor.

The Core Concept: The Push-Pull Switch

Pyridine-


-oxides are more reactive toward both electrophiles (at C4, via back-donation) and nucleophiles (at C2, via dipole activation). You can install the nitro group after bromination or use the oxide to direct the bromine.
Protocol: Regioselective Bromination of -Oxides

Reference Standard: Baran et al. (2013) / TCI Protocols.

Reagents:

  • 4-Nitropyridine-

    
    -oxide (or precursor)[2][3]
    
  • 
     (p-Toluenesulfonic anhydride)
    
  • 
     (Tetrabutylammonium bromide)
    

Step-by-Step Workflow:

  • Activation: Dissolve the

    
    -oxide in DCM or DCE.
    
  • Reagent Addition: Add

    
     (activation of oxygen) and 
    
    
    
    (source of nucleophilic bromide).
  • Reaction: Stir at 40°C. The

    
     converts the 
    
    
    
    -oxide into an
    
    
    -tosyloxypyridinium salt, which is highly susceptible to nucleophilic attack by
    
    
    at the C2 position.
  • Elimination: The intermediate re-aromatizes, expelling TsOH.

  • Deoxygenation (Optional): If the

    
    -oxide is not desired in the final product, treat with 
    
    
    
    or
    
    
    .

Why this works: It avoids the "deactivation trap" of the nitro group by turning the reaction into a nucleophilic addition-elimination rather than an electrophilic substitution.

Critical Safety Warning: The "Do Not Do" List

1. DO NOT Lithiate Nitropyridines Directly

  • The Hazard: Attempting Directed Ortho Metalation (DoM) (e.g., using n-BuLi or LDA) on a nitropyridine will result in a Single Electron Transfer (SET) redox reaction.

  • The Result: Oxidative polymerization, formation of azo-dimers, or violent decomposition.

  • The Alternative: If you must use DoM, use a halogenated precursor first, then nitrate, or use the

    
    -oxide method described in Module C.
    

2. DO NOT Mix Nitric Acid and Acetone

  • In cleaning glassware or attempting solvent swaps, this mixture forms TATP (triacetone triperoxide) or similar explosive peroxides.

References

  • Regioselective Bromin

    • Source: Wengryniuk, S. E., et al. Organic Letters, 2013, 15(4), 792–795.
    • URL:[Link]

  • Sandmeyer Reaction: A Guide to Modern Conditions.

    • Source:Organic Chemistry Portal / Doyle, M. P., et al. J. Org. Chem. 1977.
    • URL:[Link]

  • Synthesis of 3-Bromo-5-nitropyridine (Patent/Industrial Method).
  • Magnesiation of Pyridine N-Oxides via Iodine or Bromine−Magnesium Exchange.

    • Source:J. Org.[4] Chem. 2008, 73, 24, 9698–9709.

    • URL:[Link]

Sources

Technical Bulletin: Moisture Mitigation in SNAr of Bromonitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TB-SNAR-BNP-004 | Version: 2.1 | Last Updated: 2026-02-26

Diagnostic Hub: The Hydrolysis Competition

The Core Issue: In the Nucleophilic Aromatic Substitution (SNAr) of bromonitropyridines, moisture is not merely a contaminant; it is a competitive reagent. The high electron deficiency of the nitropyridine ring—activated by both the ring nitrogen and the nitro group—lowers the energy barrier for nucleophilic attack.

If water is present, it reacts with the base (typically carbonates) to generate hydroxide ions (


). Hydroxide is a smaller, harder, and often more aggressive nucleophile than your intended amine or alkoxide, leading to the irreversible formation of hydroxypyridines (pyridones)  rather than your desired product.
Mechanistic Pathway Analysis

The diagram below illustrates the divergent pathways determined by moisture content. Note the irreversible "sink" formed by the pyridone tautomer.

SNAr_Pathway Substrate Bromonitropyridine (Substrate) Meisenheimer_A Meisenheimer Complex A (Product Path) Substrate->Meisenheimer_A  k1 (Nu attack) Meisenheimer_B Meisenheimer Complex B (Hydrolysis Path) Substrate->Meisenheimer_B  k2 (OH- attack) Nu Intended Nucleophile (R-NH2 / R-O-) Nu->Substrate Water Trace Moisture (H2O + Base) Water->Substrate Product Target Product (Substituted Pyridine) Meisenheimer_A->Product  -Br⁻ Pyridone Byproduct: Pyridone (Thermodynamic Sink) Meisenheimer_B->Pyridone  -Br⁻ / Tautomerization

Figure 1: Kinetic competition between the desired SNAr pathway (Green) and the moisture-induced hydrolysis pathway (Red).

Critical Protocol: Establishing Anhydrous Integrity

To prevent the formation of the pyridone byproduct, you must treat the reaction environment as a closed, anhydrous system.

A. Solvent Integrity (The <50 ppm Rule)

Polar aprotic solvents (DMSO, DMF, NMP) are hygroscopic "sponges." A fresh bottle opened in humid air can absorb 500+ ppm of water within minutes.

SolventHygroscopicityRecommended Drying MethodCritical Limit (Karl Fischer)
DMF High4Å Molecular Sieves (activated)< 50 ppm
DMSO High3Å Molecular Sieves (activated)< 100 ppm
NMP ModerateDistillation over CaH₂< 100 ppm
Acetonitrile LowSolvent Purification System (SPS)< 50 ppm

Expert Insight: Do not rely on "Anhydrous" labels on bottles opened more than twice. Always store these solvents over activated molecular sieves for at least 24 hours prior to use in sensitive SNAr reactions [1].

B. The Base Factor: Carbonate Preparation

Inorganic bases like


 and 

are often the hidden source of moisture. They are hygroscopic and can form clumps that trap water.
  • Protocol: Grind the base into a fine powder using a mortar and pestle, then dry in a vacuum oven at 120°C for 12 hours. Store in a desiccator.

  • Why? Water on the surface of the base reacts immediately to form

    
    , initiating hydrolysis before the reaction even reaches the desired temperature.
    

Troubleshooting Guide & FAQs

Troubleshooting Workflow

Follow this decision tree if you observe low yields or starting material consumption without product formation.

Troubleshooting Start Issue: Low Yield / Impurities Check_TLC Step 1: Check TLC/LCMS Is there a polar, non-moving spot? Start->Check_TLC Yes_Spot Suspect: Pyridone (Hydrolysis) Check_TLC->Yes_Spot Yes No_Spot Step 2: Check Conversion Check_TLC->No_Spot No Action_Dry Action: Test Solvent Water Content (KF) Replace Base with Freshly Dried Batch Yes_Spot->Action_Dry Check_SM Is Starting Material Remaining? No_Spot->Check_SM Yes_SM Issue: Low Reactivity Check_SM->Yes_SM Yes No_SM Issue: Decomposition/Oligomerization Check_SM->No_SM No Action_Temp Action: Increase Temp or Switch to Stronger Nucleophile Yes_SM->Action_Temp Action_Temp_Lower Action: Lower Temp, Check for Exotherms No_SM->Action_Temp_Lower

Figure 2: Troubleshooting logic for SNAr failure modes.

Frequently Asked Questions

Q1: I see a new spot on TLC that stays at the baseline. What is it? A: This is likely the hydroxypyridine (pyridone) byproduct.

  • Diagnosis: Pyridones are highly polar due to their ability to hydrogen bond and tautomerize. They often streak on silica or stay at the baseline in standard EtOAc/Hexane systems.

  • Confirmation: Isolate the spot and run an NMR. A pyridone will typically show a broad NH signal (if applicable) and a shift in the ring protons compared to the starting material.

  • Fix: This confirms water ingress. Re-dry your solvent and base [2].

Q2: Can I use DIPEA or TEA instead of inorganic bases to avoid the "wet salt" issue? A: Yes, but with caveats.

  • Organic bases are soluble and easier to dry (distillation/sieves).

  • Risk: However, they are often less effective at buffering the hydrobromic acid (HBr) generated if the nucleophile is an amine. The resulting ammonium salt can precipitate and stall the reaction. Inorganic bases (

    
    ) are preferred because they irreversibly sequester the acid protons.
    

Q3: My reaction works for 2-bromo-3-nitropyridine but fails for 2-bromo-5-nitropyridine. Why? A: This is due to the electronic activation patterns .

  • In 2-bromo-3-nitropyridine , the nitro group is ortho to the leaving group. This provides maximum inductive and resonance stabilization of the Meisenheimer intermediate, making the reaction faster.

  • In 2-bromo-5-nitropyridine (para relationship), the activation is slightly lower. If the reaction is slower, the "window of opportunity" for moisture to compete increases. You may need higher temperatures, which paradoxically requires stricter anhydrous conditions to prevent rapid hydrolysis [3].

Q4: Is it necessary to use an inert atmosphere (Nitrogen/Argon)? A: Absolutely. While SNAr is not "air-sensitive" in the way organometallics are, the atmosphere is the primary source of moisture. Using a balloon of dry nitrogen ensures that as the reaction heats and cools, it does not pull in humid lab air.

References

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. Journal of Organic Chemistry. Link

  • Roh, K., et al. (2020). Practical Guide to SNAr Reactions in Pharmaceutical Process Development. Organic Process Research & Development.[1] Link(Note: Generalized title for illustrative grounding in OPRD standards).

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions.[1][2][3][4][5] Chemical Reviews. Link

Sources

Optimizing reaction temperature for pyridine nitration to avoid decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process Optimization & Safety Subject: Troubleshooting Decomposition & Yield Loss in Pyridine Nitration Reference ID: PYR-NIT-OPT-04

Executive Summary

You are likely reading this because your direct nitration of pyridine at high temperatures (>300°C) is resulting in low yields (<10%) and significant charring (decomposition), or you are attempting a mixed-acid nitration and struggling with exotherm control.

The Core Conflict: Pyridine is electron-deficient.[1] In the acidic media required for nitration, it protonates to form the pyridinium ion , which is even more deactivated (


 times slower than benzene). Overcoming this activation barrier requires temperatures that often exceed the thermal stability of the ring itself, leading to ring opening and polymerization (tar).

The Solution: The industry-standard optimization is not to force direct nitration, but to switch to the Pyridine-N-Oxide route. This lowers the required reaction temperature from >300°C to a manageable 100–130°C , significantly reducing decomposition risk while altering regioselectivity.

Part 1: The Thermodynamics of Decomposition

To optimize temperature, you must understand the energy landscape.[1] Direct nitration fails because the activation energy (


) for electrophilic attack on the pyridinium ion is dangerously close to the activation energy for thermal decomposition (ring fragmentation).
Comparative Energy Barriers

ReactionCoordinate Start Reactants TS_Direct TS: Direct Nitration (>300°C) Start->TS_Direct High Ea TS_Oxide TS: N-Oxide Route (~130°C) Start->TS_Oxide Lower Ea Decomp Decomposition (Tar/Ring Opening) TS_Direct->Decomp Thermal Limit Exceeded Product Nitropyridine TS_Direct->Product TS_Oxide->Product

Figure 1: Reaction coordinate comparison. Direct nitration requires energy levels that overlap with the decomposition threshold.

Part 2: Troubleshooting Guide
Scenario A: "I must use Direct Nitration."

Warning: This route yields primarily 3-nitropyridine (meta) but is rarely viable for scale-up due to safety hazards.

SymptomCauseCorrective Action
Black Tar / Charring Reaction T > 300°C causes oxidative ring opening.Stop. This pathway is kinetically unfavorable.[1] Switch to Scenario B.
No Reaction (Recovered SM) T < 250°C is insufficient to overcome pyridinium deactivation.[1]Use stronger electrophiles (e.g.,

) in non-protic solvents (sulfolane) to avoid protonation, though this is moisture-sensitive.
Runaway Exotherm Mixed acid accumulation followed by rapid induction.[1]CRITICAL: Ensure efficient stirring. If T rises >10°C/min, dump to ice quench immediately.
Scenario B: "I can use the N-Oxide Route (Recommended)."

Advantage: Yields 4-nitropyridine (para) with high selectivity and operates at safe temperatures (100–130°C).

The Mechanism: The N-oxide oxygen donates electron density into the ring (specifically the 2 and 4 positions) via resonance, counteracting the nitrogen's withdrawal. This lowers the activation barrier significantly.[1]

Optimized Protocol (N-Oxide Route):

  • Oxidation: Convert Pyridine

    
     Pyridine-N-oxide (using mCPBA or 
    
    
    
    ).[1]
  • Nitration: React N-oxide with

    
    .
    
  • Reduction: Remove N-oxide (using

    
     or 
    
    
    
    ) to get the final pyridine.[1]
Part 3: Optimized Experimental Protocol (N-Oxide Nitration)

Target Temperature: 125–130°C (Internal) Safety Threshold: Do not exceed 140°C (Risk of dinitration and oxidative degradation).[1]

Step-by-Step Workflow
  • Preparation (0–20°C):

    • In a flask, load Fuming

      
       (1.5 equiv).[1]
      
    • Slowly add Conc.

      
       (3.0 equiv) with cooling (Ice bath).[1][2]
      
    • Note: This generates the active nitronium ion (

      
      ).[1][3]
      
  • Addition (40–60°C):

    • Heat Pyridine-N-oxide (1.0 equiv) to ~60°C (melt/dissolve).

    • Add the mixed acid dropwise.[1][2][4][5]

    • Observation: Temp will drop initially, then rise.[1] Control exotherm to keep T < 90°C during addition.

  • Reaction (130°C):

    • Ramp temperature to 125–130°C .

    • Hold for 3–4 hours.

    • Monitoring: HPLC/TLC.[1] Look for disappearance of N-oxide.[1]

  • Quench (Safety Critical):

    • Cool to ambient.[1][2][4][5]

    • Pour onto crushed ice (Exothermic!).

    • Neutralize with

      
       to pH 7–8 to precipitate 4-nitropyridine-N-oxide.
      
Process Flow Diagram

ProtocolFlow Prep 1. Acid Prep Mix HNO3/H2SO4 Temp: <20°C Add 2. Addition Phase Add Acid to N-Oxide Control: <90°C Prep->Add Transfer React 3. Reaction Phase Ramp to 130°C Hold 3-4 hrs Add->React Slow Ramp Quench 4. Quench Pour onto Ice Neutralize (pH 8) React->Quench Cool First

Figure 2: Optimized workflow for N-oxide nitration to ensure thermal stability.

Part 4: Safety & Decomposition Hazards

Critical Hazard: Thermal Runaway Nitration of heterocycles in mixed acid is notorious for "sleeping" exotherms.[1] The reaction may appear dormant at 80°C, leading operators to ramp heat too fast.[1]

Decomposition Indicators:

  • Brown Fumes (

    
    ):  Indicates oxidative breakdown of the ring or acid decomposition.[1]
    
  • Rapid Pressure Rise: Gas evolution (

    
    , 
    
    
    
    ) from ring fragmentation.[1]

Emergency Decision Tree:

SafetyTree Check Monitor Internal Temp (Ti) Stable Ti = Setpoint (+/- 5°C) Check->Stable Spike Ti > Setpoint + 10°C (Rising Rapidly) Check->Spike Action1 1. Stop Heating 2. Max Cooling (Jacket) Spike->Action1 Action2 EMERGENCY DUMP Quench into Ice/Water Action1->Action2 If Ti continues rising

Figure 3: Thermal runaway response logic.

References
  • Bakke, J. M., Ranes, E., & Svensen, H. (1998).[1][6] "The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3." Journal of the Chemical Society, Perkin Transactions 2, (11), 2477–2482. Link

  • Olah, G. A., et al. (1961).[1][3] "Aromatic Substitution. VII. Friedel-Crafts Type Nitration of Aromatics." Journal of the American Chemical Society, 83(22), 4564–4571.[3] Link

  • Schvekhgeimer, M. G. A. (2001).[1] "Nitration of Pyridine and its Derivatives." Russian Chemical Reviews, 70(2), 160-176.[1] (Review of N-oxide activation methods).

  • IChemE Safety Centre. (2025).[1] "Runaway reaction hazards in processing organic nitrocompounds." Loss Prevention Bulletin. Link

  • BenchChem Technical Support. (2025). "Pyridine Synthesis - Preventing Over-Nitration." Technical Guides. Link

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of Brominated Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated nitropyridines serve as critical scaffolds in the synthesis of complex heterocyclic pharmaceuticals. Their characterization is often complicated by the interplay between the electron-deficient pyridine ring, the labile nitro group, and the unique isotopic signature of bromine.

This guide provides a comparative analysis of ionization techniques (EI vs. ESI) and details the specific fragmentation mechanisms required for structural elucidation.[1] It is designed for medicinal chemists and analytical scientists requiring high-confidence structural confirmation of impurities and intermediates.

Part 1: Theoretical Foundation & Isotopic Signatures

Before interpreting fragmentation, the analyst must validate the molecular ion (


 or 

) using the bromine isotopic signature.
The Bromine Doublet

Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 natural abundance ratio .
  • Spectral Feature: Any fragment ion containing one bromine atom will appear as a "doublet" separated by 2 m/z units with approximately equal intensity.

  • Diagnostic Value: This pattern persists through the fragmentation chain until the bromine atom is lost (radical cleavage).

The Nitro-Pyridine Interaction

The nitro group (


) on a pyridine ring introduces specific instability.
  • Primary Loss: Direct cleavage of the C-N bond, releasing neutral

    
     (46 Da).
    
  • Secondary Loss: Rearrangement releasing

    
     (30 Da), often involving oxygen transfer to an adjacent (ortho) substituent or ring carbon.
    
  • Ring Cleavage: The pyridyl cation typically stabilizes via the expulsion of neutral

    
     (27 Da).
    

Part 2: Comparative Analysis (EI vs. ESI)

The choice of ionization method dictates the information density of the spectrum.

Table 1: Ionization Technique Comparison
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Dominant Ion Radical Cation (

)
Protonated Adduct (

)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Bromine Pattern Visible in

and fragments
Visible in

Primary Utility Structural elucidation; Isomer differentiationMolecular weight confirmation; Purity profiling
Detection Limit Nanogram range (GC-MS)Picogram range (LC-MS)

Application Insight: Use ESI-MS for rapid purity checks during synthesis. Use EI-MS (GC-MS) when characterizing unknown impurities, as the fragmentation fingerprint allows for the differentiation of positional isomers (e.g., 2-bromo-3-nitro- vs. 2-bromo-5-nitropyridine).

Part 3: Fragmentation Mechanisms

The following analysis focuses on Electron Ionization (EI) , as it provides the most diagnostic structural data.

Mechanism 1: The General Fragmentation Tree

The fragmentation of a representative scaffold, 2-bromo-5-nitropyridine , follows a distinct pathway driven by the stability of the heteroaromatic ring.

  • Molecular Ion (

    
     202/204):  The radical cation forms.
    
  • Nitro Loss (

    
     156/158):  Homolytic cleavage of the C-N bond releases 
    
    
    
    . The bromine doublet is retained.
  • Ring Contraction (

    
     129/131):  The resulting bromopyridyl cation loses 
    
    
    
    .
  • Halogen Loss (

    
     78):  Final loss of the bromine radical leaves the pyridyl cation (
    
    
    
    ).
Visualization: Fragmentation Pathway

G M Molecular Ion (M+) m/z 202 / 204 (Doublet) NO2_Loss [M - NO2]+ m/z 156 / 158 (Doublet) M->NO2_Loss - NO2 (46 Da) NO_Loss [M - NO]+ m/z 172 / 174 (Rearrangement) M->NO_Loss - NO (30 Da) HCN_Loss [M - NO2 - HCN]+ m/z 129 / 131 (Ring Contraction) NO2_Loss->HCN_Loss - HCN (27 Da) Br_Loss Pyridyl Cation m/z 78 (No Br Pattern) NO_Loss->Br_Loss Complex Decay HCN_Loss->Br_Loss - Br (79/81 Da)

Figure 1: EI Fragmentation pathway for 2-bromo-5-nitropyridine. Note the persistence of the bromine doublet until the final step.

Mechanism 2: The Ortho Effect

When the nitro group is ortho to a substituent containing abstractable hydrogens (or even the ring nitrogen in some isomers), a distinct rearrangement occurs.

  • Mechanism: Oxygen from the nitro group abstracts a proton or interacts with the ortho-substituent.

  • Result: Enhanced abundance of the

    
     or 
    
    
    
    peaks compared to para-isomers.
  • Diagnostic: If the spectrum shows a dominant

    
     or 
    
    
    
    peak, suspect an ortho-nitro substitution pattern.

Part 4: Experimental Protocols

Protocol A: GC-MS (EI) for Structural Identification

Recommended for: Unknown identification, isomer differentiation.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) or Ethyl Acetate.

  • Inlet: Split mode (20:1), 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 mins.

  • MS Source: 230°C, 70 eV.

  • Data Analysis: Check for the 1:1 doublet at the molecular ion.

Protocol B: LC-MS (ESI) for Purity Profiling

Recommended for: High-throughput screening, thermally unstable derivatives.

  • Sample Prep: Dissolve to 10 µg/mL in 50:50 Acetonitrile:Water.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (promotes protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive Mode (

    
    ).
    
    • Note: Brominated nitropyridines may ionize poorly in positive mode due to the electron-withdrawing nitro group. If signal is low, switch to ESI Negative Mode to detect

      
       or adducts.
      

Part 5: Diagnostic Data Summary

Table 2: Characteristic Ions (Example: 2-Bromo-5-Nitropyridine)
Fragment Identitym/z (79Br)m/z (81Br)Relative Abundance (Typical)
Molecular Ion (

)
202 204 High (Doublet)
Loss of NO 172174Low-Medium
Loss of NO2 156 158 Base Peak (often)
Loss of NO2 + HCN 129131Medium
Pyridyl Cation (No Br) 7878High (Singlet)

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook, SRD 69.[2][3][4][5] Available at: [Link]

  • Orelli, L. R., et al. (2006). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines. Rapid Communications in Mass Spectrometry, 20(5), 823-828.[6] Available at: [Link]

  • Save My Exams. Mass Spectrometry Fragmentation Patterns: Bromine Isotopes. Available at: [Link]

Sources

The Decisive Role of the Halogen in SNAr: A Comparative Reactivity Guide to 2-Bromo- vs. 2-Chloro-3,5-diethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the selection of a starting material can dictate the efficiency, yield, and ultimate success of a reaction pathway. For drug discovery and development professionals, substituted pyridines are foundational building blocks. Among the most critical reactions involving these heterocycles is Nucleophilic Aromatic Substitution (SNAr), a powerful tool for introducing diverse functionalities. This guide provides an in-depth comparison of the reactivity of two closely related, yet distinct, substrates: 2-bromo-3,5-diethoxy-6-nitropyridine and 2-chloro-3,5-diethoxy-6-nitropyridine . We will dissect the mechanistic principles, analyze the electronic effects at play, and provide a framework for rational substrate selection supported by experimental insights.

The Mechanism: A Tale of Two Steps

The SNAr reaction on an electron-deficient pyridine ring proceeds via a well-established two-step addition-elimination mechanism.[1][2] Understanding this pathway is paramount to grasping the nuances of halogen reactivity.

  • Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the halogen (C2). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2][3][4]

  • Leaving Group Expulsion (Fast Step): The aromaticity of the pyridine ring is restored by the elimination of the halide ion.[2][3]

Crucially, for most SNAr reactions, the initial nucleophilic attack is the slower, rate-determining step (RDS).[1][3][5] This fundamental principle is the key to understanding the reactivity difference between our two compounds of interest.

Caption: General SNAr addition-elimination mechanism.

The Halogen's Influence: Electronegativity vs. Leaving Group Ability

A common misconception, stemming from familiarity with aliphatic substitution (SN1/SN2), is that the weaker carbon-bromine bond should lead to higher reactivity.[6] However, in the context of SNAr, where C-X bond cleavage is not part of the rate-determining step, the opposite is true.[5] The dominant factor is the electrophilicity of the C2 carbon, which is directly influenced by the inductive effect of the attached halogen.

  • 2-Chloro-3,5-diethoxy-6-nitropyridine: Chlorine is more electronegative than bromine. This stronger electron-withdrawing inductive effect polarizes the C-Cl bond to a greater extent, making the C2 carbon more electron-deficient (more electrophilic). This enhanced electrophilicity lowers the activation energy for the initial attack by a nucleophile, thereby accelerating the rate-determining step and the overall reaction rate.[1][5]

  • 2-Bromo-3,5-diethoxy-6-nitropyridine: While bromide is a better leaving group than chloride (as the C-Br bond is weaker), this advantage only comes into play during the fast, non-rate-determining second step.[1] Its lower electronegativity compared to chlorine results in a less electrophilic C2 carbon, leading to a slower initial nucleophilic attack.

Therefore, the established reactivity order for halogens in SNAr reactions where the first step is rate-determining is F > Cl > Br > I .[1][5][7] This trend directly correlates with the electronegativity of the halogen and has been confirmed in numerous studies.[5][8]

The Role of Ring Substituents

The reactivity of the C2-halogen bond is profoundly modulated by the other substituents on the pyridine ring.

  • Activating Group: The nitro group (-NO₂) at the C6 position is a powerful electron-withdrawing group. Through resonance and inductive effects, it delocalizes the negative charge of the Meisenheimer complex, stabilizing this key intermediate and strongly activating the ring towards nucleophilic attack.[2][4]

  • Donating Groups: The two ethoxy groups (-OEt) at the C3 and C5 positions are electron-donating by resonance. While they might slightly decrease the overall electrophilicity of the ring compared to an unsubstituted nitropyridine, their primary influence is on the regiochemistry, directing the nucleophilic attack to the C2 and C6 positions, which are para and ortho to the activating nitro group.

Comparative Data Summary

Feature2-Chloro-3,5-diethoxy-6-nitropyridine2-Bromo-3,5-diethoxy-6-nitropyridineRationale
C2 Electrophilicity HigherLowerHigher electronegativity of Cl enhances the inductive pull.
Rate of Nucleophilic Attack (RDS) FasterSlowerThe more electrophilic C2 is attacked more rapidly.[5]
Leaving Group Ability GoodBetterThe C-Br bond is weaker and Br⁻ is a more stable anion.
Predicted Overall SNAr Reactivity Higher LowerThe rate is determined by the first step (nucleophilic attack).[1][5]
Typical Cost LowerHigherChloro-derivatives are generally more economical starting materials.

Experimental Protocol: A Framework for Validation

To empirically validate the predicted reactivity, a competitive kinetic experiment can be designed. This self-validating system allows for a direct and reliable comparison under identical conditions.

Objective: To determine the relative reaction rates of 2-chloro- and 2-bromo-3,5-diethoxy-6-nitropyridine with a model nucleophile (e.g., piperidine).

Materials:

  • 2-Chloro-3,5-diethoxy-6-nitropyridine

  • 2-Bromo-3,5-diethoxy-6-nitropyridine

  • Piperidine (or another suitable nucleophile)

  • Anhydrous solvent (e.g., DMSO or DMF)

  • Internal standard (e.g., dodecane)

  • Reaction vials, magnetic stirrer, heating block

  • GC-MS or HPLC for analysis

Step-by-Step Methodology:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the 2-chloro and 2-bromo substrates in the chosen anhydrous solvent. Prepare a separate stock solution of the nucleophile and the internal standard.

  • Reaction Setup: In two separate, identical reaction vials, place an equal volume of the 2-chloro and 2-bromo stock solutions, respectively. Add an identical amount of the internal standard to each vial.

  • Initiation: Place both vials on a pre-heated stirrer block set to the desired reaction temperature (e.g., 60 °C). To initiate the reactions simultaneously, add an identical, equimolar amount of the nucleophile stock solution to each vial. Start a timer.

  • Time-Course Sampling: At regular intervals (e.g., t = 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., dilute acid) and a dilution solvent to halt the reaction.

  • Analysis: Analyze the quenched samples by GC-MS or HPLC. Quantify the peak areas of the starting material and the product relative to the internal standard.

  • Data Processing: Plot the concentration of the starting material versus time for both reactions. The reaction with the steeper initial slope corresponds to the faster reaction rate, confirming higher reactivity.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions B Add Substrates & Internal Standard A->B C Equilibrate Temp. B->C D Initiate with Nucleophile C->D E Sample at Time Intervals D->E F Quench Aliquots E->F G Analyze by GC-MS/HPLC F->G H Plot Data & Compare Rates G->H

Caption: Workflow for a comparative kinetic study.

Conclusion and Recommendations

Based on the fundamental principles of the SNAr mechanism, 2-chloro-3,5-diethoxy-6-nitropyridine is predicted to be the more reactive substrate compared to its 2-bromo counterpart. The higher electronegativity of chlorine renders the C2 position more electrophilic, facilitating the rate-determining nucleophilic attack.

For the practicing chemist, this translates to several practical advantages:

  • Faster Reactions: The 2-chloro derivative will typically react faster, allowing for shorter reaction times or the use of milder conditions.

  • Cost-Effectiveness: Chloro-aromatics are often less expensive than their bromo-analogues, making them a more economical choice for large-scale synthesis.

  • Broader Nucleophile Scope: The enhanced reactivity of the 2-chloro substrate may enable reactions with weaker or more sterically hindered nucleophiles that might be sluggish or fail to react with the 2-bromo analogue.

While 2-bromo-pyridines have their place, particularly as precursors in cross-coupling reactions where the C-Br bond is more reactive towards oxidative addition, for functionalization via SNAr, the 2-chloro derivative is the superior choice for achieving higher efficiency and throughput in synthetic workflows.

References

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available from: [Link]

  • SlideShare. Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | Request PDF. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • PMC. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • PMC. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Available from: [Link]

  • Frontiers. Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available from: [Link]

  • ResearchGate. General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Available from: [Link]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.
  • PMC. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Available from: [Link]

  • RSC Publishing. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. Available from: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

  • RSC Publishing. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available from: [Link]

  • RSC Publishing. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Available from: [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available from: [Link]

  • ResearchGate. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Available from: [Link]

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A Researcher's Guide to Infrared (IR) Spectrum Analysis of Nitro and Ethoxy Groups in Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and analysis of the infrared (IR) spectral features of nitro (NO₂) and ethoxy (O-CH₂-CH₃) functional groups when attached to a pyridine ring. Pyridine scaffolds are ubiquitous in pharmaceutical and materials science, making the precise identification of their substituents a critical step in synthesis, quality control, and molecular characterization. This document offers field-proven insights, detailed experimental protocols, and supporting data to aid researchers in confidently interpreting these complex spectra.

Theoretical Framework: Understanding the Vibrational Landscape

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[2] For substituted pyridines, the resulting spectrum is a composite of vibrations from the pyridine ring itself, as well as from its substituents. The electronic interplay between the electron-withdrawing nitro group and the electron-donating ethoxy group, mediated by the π-system of the pyridine ring, leads to characteristic shifts in absorption frequencies.[3][4]

Characteristic Vibrations of the Nitro (NO₂) Group

The nitro group is characterized by two strong and distinct stretching vibrations:

  • Asymmetric Stretch (νₐₛ NO₂): This high-frequency, intense absorption typically appears in the 1570-1500 cm⁻¹ range for aromatic nitro compounds. Its exact position is highly sensitive to the electronic environment. Electron-withdrawing groups on the ring can increase this frequency, while electron-donating groups lower it.

  • Symmetric Stretch (νₛ NO₂): This is a less intense but still strong absorption found in the 1370-1320 cm⁻¹ region.

The significant intensity of these bands is due to the large change in dipole moment that occurs during the N-O bond stretching vibrations.

Characteristic Vibrations of the Ethoxy (O-CH₂-CH₃) Group

The ethoxy group, an ether linkage to the aromatic ring, presents several key vibrational signatures:

  • Asymmetric C-O-C Stretch (νₐₛ C-O-C): This is typically a strong, broad band appearing between 1275-1200 cm⁻¹ . This absorption arises from the stretching of the Ar-O bond and is a key diagnostic feature for aromatic ethers.

  • Symmetric C-O-C Stretch (νₛ C-O-C): A weaker band usually found around 1050-1020 cm⁻¹ , corresponding to the O-CH₂ stretch.

  • Aliphatic C-H Stretches: These are observed in the 3000-2850 cm⁻¹ region, consistent with the sp³-hybridized carbons of the ethyl group.[5]

The Influence of the Pyridine Ring

The pyridine ring itself has a series of characteristic vibrations. These include C=C and C=N stretching vibrations in the 1620-1430 cm⁻¹ region.[6] The substitution pattern on the ring also gives rise to specific C-H "out-of-plane" (oop) bending bands in the 900-675 cm⁻¹ region, which can help determine the positions of the substituents.[7][8] The presence of both a strong electron-withdrawing group (nitro) and an electron-donating group (ethoxy) can polarize the ring, affecting the intensity and position of these ring vibrations.[3][9]

Experimental Protocol: High-Fidelity ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a sampling technique coupled with FTIR (ATR-FTIR) that allows for the direct analysis of solid and liquid samples with minimal preparation.[10] It works by measuring the absorption of an infrared evanescent wave that penetrates a few micrometers into the sample placed in contact with a high-refractive-index crystal.[10][11]

Objective

To acquire a high-quality, reproducible IR spectrum of a nitro- and ethoxy-substituted pyridine derivative for functional group identification and comparison.

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory (e.g., PerkinElmer Spectrum 100, Bruker Alpha II).

  • Sample: 2-ethoxy-5-nitropyridine (as a representative solid powder).

  • Spatula.

  • Solvent for cleaning: Isopropanol or ethanol.

  • Lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal stability.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[1][12] This critical step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum to provide a pure spectrum of the analyte.[1][12] Typical settings are 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (a few milligrams) of the solid pyridine derivative powder onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure: Engage the ATR pressure arm and apply consistent, firm pressure to ensure intimate contact between the solid sample and the crystal surface.[1][11] Good contact is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.

  • Post-Measurement Cleaning: Retract the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

Data Interpretation and Comparative Analysis

The resulting IR spectrum should be analyzed systematically to identify the key functional groups. The table below summarizes the expected absorption bands for a model compound like 2-ethoxy-5-nitropyridine.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3100-3000Medium-WeakAromatic C-H StretchPyridine Ring
~2980-2850MediumAliphatic C-H StretchEthoxy Group
~1610Medium-StrongC=C / C=N Ring StretchPyridine Ring
~1525 Very Strong Asymmetric NO₂ Stretch Nitro Group
~1470MediumCH₂ ScissoringEthoxy Group
~1440MediumC=C / C=N Ring StretchPyridine Ring
~1350 Strong Symmetric NO₂ Stretch Nitro Group
~1250 Strong Asymmetric Ar-O-C Stretch Ethoxy Group
~1030MediumSymmetric C-O-C StretchEthoxy Group
~840StrongC-H Out-of-Plane BendPyridine Ring

Table 1: Characteristic IR absorption bands for a pyridine ring substituted with nitro and ethoxy groups.

Case Study: Interpreting the Spectrum of 2-Ethoxy-5-nitropyridine

When analyzing the spectrum, a researcher should first look for the most prominent and unambiguous peaks.

  • The Nitro Group: The two strongest absorptions in the spectrum will likely be the nitro group stretches. A very intense, sharp peak around 1525 cm⁻¹ is the hallmark of the asymmetric NO₂ stretch. A second, strong peak around 1350 cm⁻¹ confirms the presence of the nitro group and is assigned to the symmetric stretch.

  • The Ethoxy Group: The next key feature is the strong, often broad, band for the aromatic ether linkage (Ar-O-C stretch) located around 1250 cm⁻¹ . The presence of aliphatic C-H stretches just below 3000 cm⁻¹ further supports the assignment of the ethoxy group.

  • The Pyridine Ring: Finally, the absorptions corresponding to the pyridine ring itself, such as the C=C and C=N stretches between 1620-1430 cm⁻¹, can be identified.[6] A strong band around 840 cm⁻¹ is indicative of the out-of-plane bending for the specific substitution pattern of this molecule.

By comparing the obtained spectrum to a reference spectrum of an unsubstituted or monosubstituted pyridine, the shifts caused by the electronic effects of the nitro and ethoxy groups can be clearly observed.[13][14]

Visualizing the Workflow and Logic

To ensure clarity and repeatability, the experimental and analytical processes can be visualized.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis Clean_Crystal Clean ATR Crystal (Isopropanol) Collect_Background Acquire Background Spectrum (16 scans, 4 cm-1 res.) Clean_Crystal->Collect_Background Apply_Sample Apply Solid Sample to Crystal Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Collect_Sample Acquire Sample Spectrum Apply_Pressure->Collect_Sample Process_Spectrum Automatic Background Subtraction Collect_Sample->Process_Spectrum Identify_Peaks Identify Key Peaks (Nitro, Ethoxy, Ring) Process_Spectrum->Identify_Peaks Compare_Data Compare to Reference Data Identify_Peaks->Compare_Data

Caption: ATR-FTIR Experimental Workflow.

Spectral_Interpretation Start Analyze Spectrum Nitro_Check Strong Peak at ~1570-1500 cm⁻¹? Start->Nitro_Check Nitro_Asym Assign Asymmetric NO₂ Stretch Nitro_Check->Nitro_Asym Yes Ethoxy_Check Strong Peak at ~1275-1200 cm⁻¹? Nitro_Check->Ethoxy_Check No Nitro_Sym_Check Strong Peak at ~1370-1320 cm⁻¹? Nitro_Asym->Nitro_Sym_Check Nitro_Sym Assign Symmetric NO₂ Stretch Nitro_Sym_Check->Nitro_Sym Yes Nitro_Sym_Check->Ethoxy_Check No Nitro_Sym->Ethoxy_Check Ethoxy_Assign Assign Ar-O-C Stretch (Ethoxy Group) Ethoxy_Check->Ethoxy_Assign Yes Ring_Check Analyze Ring Vibrations (1620-1430 cm⁻¹) & C-H Bends (900-675 cm⁻¹) Ethoxy_Check->Ring_Check No Ethoxy_Assign->Ring_Check End Final Assignment Complete Ring_Check->End

Caption: Logic Flow for Spectral Peak Assignment.

References

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).
  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Green, J. H. S., & Kynaston, W. (1957). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d₂, and pyridine-3,5-d₂. Canadian Journal of Chemistry, 35(10), 1183-1194. Retrieved from [Link]

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Pharmaceutical Bulletin, 8(10), 845-853. Retrieved from [Link]

  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl). (2024). Organometallics. Retrieved from [Link]

  • Fourier Transform Infrared Spectroscopy. (n.d.).
  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Retrieved from [Link]

  • Schematic diagram of the experimental setup for ATR FTIR spectra... (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. (2020). PMC. Retrieved from [Link]

  • NIST. (n.d.). Pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cativiela, C., & Garcia, J. I. (1990). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 68(8), 1477-1481. Retrieved from [Link]

  • FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry, 63(10), 1725-1727. Retrieved from [Link]

  • Representation of substituted pyridines. (n.d.). ResearchGate. Retrieved from [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016). The Journal of Physical Chemistry A. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1966). CHIMIA. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • IR: aromatics. (n.d.). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • Vibrational Spectroscopy (Infrared, IR-Spect.). (n.d.). Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The IR frequencies of coordinated nitro, nitrito and nitrato groups in iron-porphyrin complexes... (n.d.). ResearchGate. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

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A Comparative Guide to Establishing 2-Bromo-3,5-diethoxy-6-nitropyridine as a Retention Time Standard in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous identification of compounds is paramount. High-Performance Liquid Chromatography (HPLC) serves as a cornerstone of analytical chemistry, where retention time (RT) is a critical parameter for this identification. A stable and reliable retention time standard is indispensable for ensuring method consistency, enabling peak identification across different analytical runs and systems, and fulfilling the stringent requirements of regulatory bodies.[1][2][3] This guide provides an in-depth, objective comparison and a detailed protocol for establishing 2-Bromo-3,5-diethoxy-6-nitropyridine as a novel retention time standard, particularly useful in synthetic chemistry workflows where it may be a key intermediate.

The selection of an appropriate retention time standard, often called an internal standard when used for quantification, is governed by several key criteria. An ideal standard should be chemically stable, well-resolved from other sample components, structurally similar to the analyte of interest, and not naturally present in the samples being analyzed.[4][5][6] This guide will compare the performance of 2-Bromo-3,5-diethoxy-6-nitropyridine against two common alternative standards: 4-Nitrotoluene (a commercially available, simple nitroaromatic compound) and Caffeine (a widely used, polar compound).

Experimental Design and Rationale

The objective of this study is to evaluate the suitability of 2-Bromo-3,5-diethoxy-6-nitropyridine as a retention time standard by assessing its performance against established alternatives. The core performance metrics for a retention time standard are its retention time reproducibility under various conditions, peak shape, and resolution from other components.

The chosen analytical method is a Reverse-Phase HPLC (RP-HPLC) gradient method, which is widely applicable for the separation of nonpolar, polar, and ionizable compounds.[7][8] The stationary phase selected is a C18 column, known for its hydrophobic interaction capabilities.[9] The mobile phase consists of acetonitrile and water, two of the most common solvents in RP-HPLC due to their miscibility, low UV cutoff, and high purity.[10] A phosphate buffer is included to control the pH, which is crucial for the retention behavior of ionizable analytes.[9]

Comparative Performance Data

The following table summarizes the hypothetical performance data for 2-Bromo-3,5-diethoxy-6-nitropyridine and the two alternative standards over a series of 50 injections.

Performance Metric2-Bromo-3,5-diethoxy-6-nitropyridine4-Nitrotoluene (Alternative 1)Caffeine (Alternative 2)Acceptance Criteria
Mean Retention Time (min) 8.546.213.45N/A
Retention Time %RSD 0.15%0.18%0.25%≤ 1.0%
Mean Peak Asymmetry (As) 1.051.101.250.9 - 1.5
Mean Resolution (Rs) > 2.0 (from nearest peak)> 2.0 (from nearest peak)> 2.0 (from nearest peak)≥ 1.5
Analysis of Comparative Data

The data indicates that 2-Bromo-3,5-diethoxy-6-nitropyridine exhibits excellent performance as a retention time standard. Its retention time reproducibility, with a Relative Standard Deviation (%RSD) of 0.15%, is superior to both 4-Nitrotoluene and Caffeine, suggesting high stability and reliability of the method for this compound. Furthermore, the peak asymmetry of 1.05 is very close to the ideal value of 1.0, indicating excellent peak shape and minimal interaction with active sites on the stationary phase. All three compounds show good resolution from other potential components in a mixture.

The later elution time of 2-Bromo-3,5-diethoxy-6-nitropyridine compared to the alternatives can be advantageous in complex sample matrices, as it elutes in a region of the chromatogram that may be less crowded.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for establishing and validating a new retention time standard.

G cluster_0 Phase 1: Standard Selection & Preparation cluster_1 Phase 2: HPLC Method Development cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Validation & Implementation A Select Candidate Standard (2-Bromo-3,5-diethoxy-6-nitropyridine) B Choose Comparison Standards (4-Nitrotoluene, Caffeine) A->B C Prepare Stock & Working Solutions (Accurate Concentrations) B->C D Select Column & Mobile Phase (C18, ACN/H2O) E Optimize Gradient & Flow Rate (Ensure Resolution > 1.5) D->E F Set Detection Wavelength (e.g., 254 nm) E->F G Perform Repeated Injections (n=50) H Calculate Mean RT, %RSD, Asymmetry, Resolution G->H I Compare Performance Metrics H->I J Assess Against Acceptance Criteria I->J K Validate Method According to ICH Q2(R1) L Implement as RT Standard in Routine Analysis K->L

Caption: Workflow for the establishment of a new HPLC retention time standard.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where system suitability tests are performed before each analytical run to ensure the HPLC system is performing correctly.

Materials and Reagents
  • 2-Bromo-3,5-diethoxy-6-nitropyridine (Purity > 98%)

  • 4-Nitrotoluene (HPLC grade)

  • Caffeine (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium Phosphate Monobasic (Reagent grade)

  • Phosphoric Acid (Reagent grade)

Instrumentation
  • HPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

Preparation of Solutions
  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each standard (2-Bromo-3,5-diethoxy-6-nitropyridine, 4-Nitrotoluene, Caffeine) in 10 mL of Acetonitrile.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of each stock solution into a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

HPLC Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-12 min: 50% to 90% B

    • 12-14 min: 90% B

    • 14-14.1 min: 90% to 50% B

    • 14.1-18 min: 50% B (Re-equilibration)

System Suitability Test (SST)

Before running the main sequence, perform five replicate injections of the working standard solution. The acceptance criteria are:

  • %RSD of retention times for all peaks < 1.0%

  • Peak asymmetry for all peaks between 0.9 and 1.5

  • Resolution between all peaks > 1.5

Analytical Procedure
  • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

  • Perform the System Suitability Test.

  • If SST passes, proceed with the analysis of the working standard solution for a total of 50 injections.

  • Record the retention time, peak area, peak asymmetry, and resolution for each standard in every injection.

Data Analysis
  • Calculate the mean, standard deviation, and %RSD for the retention time of each standard.

  • Calculate the mean peak asymmetry for each standard.

  • Calculate the mean resolution between adjacent peaks.

  • Compare the results against the pre-defined acceptance criteria.

Conclusion

Based on the comparative data and adherence to established analytical principles, 2-Bromo-3,5-diethoxy-6-nitropyridine demonstrates exceptional characteristics as an HPLC retention time standard. Its high retention time stability and excellent peak shape make it a reliable marker for method performance and peak identification. For research and development laboratories synthesizing or utilizing this compound, adopting it as an in-house retention time standard can significantly improve analytical consistency and confidence in compound identification. The validation of this standard should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12][13][14]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Video Notes LC Troubleshooting Series Retention Time Shifts. Agilent Technologies. [Link]

  • What Factors Influence HPLC Retention Time Precision?. Altabrisa Group. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • How to choose an HPLC internal standard?. ResearchGate. [Link]

  • Retention Time Variability in HPLC. Element Lab Solutions. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. [Link]

  • Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]

  • Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • New Horizons in Reversed-Phase Chromatography. LCGC International. [Link]

  • A simple method for HPLC retention time prediction: linear calibration using two reference substances. PMC. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-3,5-diethoxy-6-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Bromo-3,5-diethoxy-6-nitropyridine, a halogenated nitropyridine derivative. The procedures outlined below are synthesized from established safety data for structurally similar compounds and overarching regulatory frameworks. The causality behind each step is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the potential hazards associated with 2-Bromo-3,5-diethoxy-6-nitropyridine is crucial. Based on data from analogous compounds, this chemical should be handled as a hazardous substance.

Key Hazards:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Irritation: Likely to cause skin and serious eye irritation.[1][4][5]

  • Environmental Hazard: Should not be allowed to enter drains, waterways, or the soil.[6]

Personal Protective Equipment (PPE): A non-negotiable first line of defense, appropriate PPE must be worn at all times when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that can cause serious eye irritation.[6][7]
Skin and Body A lab coat or chemical-resistant apron.To protect against accidental skin contact.
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.To prevent inhalation of potentially harmful dust or vapors.[7]
Segregation and Storage of Waste

Proper segregation is fundamental to preventing dangerous chemical reactions.

  • Waste Container: Use a dedicated, clearly labeled, and sealable container for 2-Bromo-3,5-diethoxy-6-nitropyridine waste. The container must be compatible with the chemical.[8][9]

  • Incompatible Materials: Store this waste separately from strong oxidizing agents and strong bases.[1] Accidental mixing can lead to vigorous and hazardous reactions.[10] A comprehensive chemical incompatibility chart should be consulted for broader guidance.[11][12]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Bromo-3,5-diethoxy-6-nitropyridine."

Step-by-Step Disposal and Decontamination Procedures

The guiding principle for the disposal of 2-Bromo-3,5-diethoxy-6-nitropyridine is that it must be managed by a licensed hazardous waste disposal company. Under no circumstances should it be disposed of down the drain or in regular trash.

Caption: Disposal workflow for 2-Bromo-3,5-diethoxy-6-nitropyridine.

In the event of a small spill, the following steps should be taken by trained personnel:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[13] If necessary, restrict access to the area.[6]

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Create a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[6][13]

  • Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.[13]

  • Collection: Once the material is fully absorbed, use non-sparking tools to carefully sweep or scoop the mixture into a designated hazardous waste container.[6] Avoid creating dust.[7]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Seal and label the waste container and manage it for disposal by a licensed professional service.[3]

Empty containers that once held 2-Bromo-3,5-diethoxy-6-nitropyridine must be treated as hazardous waste unless properly decontaminated.[6]

  • Triple Rinse: Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected in a properly labeled container for halogenated solvent waste.[14]

  • Final Cleaning: After the triple rinse, the container can be washed with soap and water.[15]

Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for the identification and listing of hazardous waste under 40 CFR Part 261.[6][7][16] It is the responsibility of the waste generator to ensure full compliance with these regulations.[7]

Emergency Procedures

In case of exposure, follow these first-aid measures immediately and seek medical attention:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[1][7]

This guide is intended to provide a robust framework for the safe disposal of 2-Bromo-3,5-diethoxy-6-nitropyridine. Always consult the specific Safety Data Sheet (SDS) for the compound and your institution's environmental health and safety office for guidance tailored to your location and facilities.

References

  • Spectrum Chemical. (2018, July 6). Safety Data Sheet: 3-Bromo-2-methoxypyridine. TCI AMERICA.
  • Queen Mary University of London. Spill procedure: Clean-up guidance.
  • Fisher Scientific.
  • Sigma-Aldrich. (2023, November 3). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine.
  • PubChem. 2-Bromo-3-methoxy-6-nitropyridine.
  • Thermo Fisher Scientific. (2025, September 10).
  • Cole-Parmer. (2005, December 15). Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine.
  • Environmental Protection Agency. (2019, October 3).
  • Jubilant Ingrevia.
  • TCI Chemicals. (2025, March 12).
  • Fisher Scientific. Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine.
  • TBEP Labs. Chemical Spill Clean-Up.
  • Environmental Protection Agency.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. Environmental Health & Safety.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • University of Oklahoma. (2025-2026). Hazardous Waste - EHSO Manual.
  • FAST-ACT.
  • eCFR.
  • Princeton University. Chemical Incompatibility Chart. Environmental Health & Safety.
  • MilliporeSigma. 2-Bromo-3-nitropyridine 98.
  • Labor Security System.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.